5-Acetamido-1-phenylpyrazole-4-carboxamide
Description
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Structure
3D Structure
Properties
CAS No. |
5417-93-6 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-acetamido-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-8(17)15-12-10(11(13)18)7-14-16(12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,18)(H,15,17) |
InChI Key |
BMFXZPHICZPBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
5-Acetamido-1-phenylpyrazole-4-carboxamide CAS 5417-93-6 properties
An In-Depth Technical Guide on 5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6)[1][2]
Functionalized Scaffolds in Heterocyclic Medicinal Chemistry
Executive Summary
5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6) represents a critical functionalized intermediate within the "privileged scaffold" class of N-phenylpyrazoles. While often overshadowed by its deacetylated precursor (5-amino-1-phenylpyrazole-4-carboxamide), this compound serves two pivotal roles in modern drug discovery:
-
Synthetic Gateway: It is the immediate precursor for the synthesis of pyrazolo[3,4-d]pyrimidines , a fused ring system isosteric with purines, widely utilized in the development of kinase inhibitors (e.g., FGFR, Src) and xanthine oxidase inhibitors.
-
Pharmacophore Modulation: The acetylation of the C5-amino group alters the hydrogen-bond donor/acceptor profile, serving as a probe for Structure-Activity Relationship (SAR) studies in kinase binding pockets, specifically affecting the "hinge region" interaction.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and its application in the design of bioactive fused heterocycles.
Chemical Profile & Physicochemical Properties
The compound is characterized by a pyrazole core substituted at the N1 position with a phenyl ring, and vicinal amide functionalities at C4 and C5. The C5-acetamido group significantly reduces the basicity of the nitrogen compared to the free amine, enhancing stability against oxidative degradation.
Table 1: Physicochemical Specifications
| Property | Specification | Note |
| CAS Registry Number | 5417-93-6 | |
| IUPAC Name | 5-acetamido-1-phenylpyrazole-4-carboxamide | Also: N-(4-carbamoyl-1-phenyl-1H-pyrazol-5-yl)acetamide |
| Molecular Formula | C₁₂H₁₂N₄O₂ | |
| Molecular Weight | 244.25 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | High density due to intermolecular H-bonding network |
| Melting Point | 220–225 °C (Decomposes) | High MP driven by amide stacking interactions |
| Solubility | DMSO, DMF, hot Ethanol | Sparingly soluble in water; Insoluble in non-polar solvents |
| pKa (Predicted) | ~13.5 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH) |
| H-Bond Donors | 2 | Amide NH groups |
| H-Bond Acceptors | 3 | Carbonyl oxygens (2) + Pyrazole N2 |
Synthetic Architecture & Production
The synthesis of CAS 5417-93-6 is best approached via a convergent route starting from phenylhydrazine and ethoxymethylene malononitrile. This pathway ensures regioselectivity at the N1 position.
Mechanism of Assembly
The core pyrazole ring is constructed first, followed by functional group manipulation.[3] The critical step for CAS 5417-93-6 is the selective acetylation of the C5-amine without dehydrating the C4-carboxamide to a nitrile.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic route from raw materials to CAS 5417-93-6 and its subsequent conversion to fused heterocyclic systems.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (5-Amino-1-phenylpyrazole-4-carboxamide)
Rationale: High-purity precursor is essential. Direct hydrolysis of the nitrile is preferred over ester amidation for yield stability.
-
Cyclization: React phenylhydrazine (1.0 eq) with (ethoxymethylene)malononitrile (1.0 eq) in Ethanol under reflux for 3 hours. Cool to precipitate 5-amino-1-phenylpyrazole-4-carbonitrile .
-
Hydrolysis: Dissolve the nitrile (10 g) in conc. H₂SO₄ (40 mL) at 0–5°C. Stir for 4 hours, allowing the temperature to rise to 20°C.
-
Quench: Pour onto crushed ice (150 g). Neutralize carefully with NH₄OH to pH 8.
-
Isolation: Filter the white precipitate, wash with water, and dry. Yield: ~85%. MP: 163–165°C.
Protocol B: Selective Acetylation to CAS 5417-93-6
Rationale: Using Acetic Anhydride in Acetic Acid allows for controlled acetylation. Avoid neat Acetic Anhydride at high temps to prevent attacking the primary amide at C4.
-
Suspension: Suspend 5-amino-1-phenylpyrazole-4-carboxamide (5.0 g, 24.7 mmol) in Glacial Acetic Acid (25 mL).
-
Addition: Add Acetic Anhydride (2.8 mL, 30 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 2 hours. The suspension will likely clear as the product forms, then re-precipitate upon cooling.
-
Critical Control Point: Monitor by TLC (EtOAc:MeOH 9:1). Disappearance of the starting amine (lower Rf) indicates completion.
-
-
Work-up: Cool to room temperature. Pour into ice-water (100 mL). Stir for 30 minutes to hydrolyze excess anhydride.
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) if necessary.
-
Validation:
-
IR: Look for two carbonyl peaks: ~1660 cm⁻¹ (Amide I, carboxamide) and ~1690 cm⁻¹ (Amide I, acetamido).
-
1H NMR (DMSO-d6): Singlet at ~2.1 ppm (CH3), Singlet at ~10.2 ppm (NH-Acetamido).
-
Biological & Medicinal Significance
The "Privileged Scaffold" Utility
The 1-phenylpyrazole core is a structural motif found in numerous commercial drugs (e.g., Celecoxib, Fipronil). CAS 5417-93-6 specifically serves as a template for Kinase Inhibitors .
1. Precursor to Pyrazolo[3,4-d]pyrimidines
The most critical application of CAS 5417-93-6 is its ability to undergo cyclodehydration.
-
Mechanism: The amide nitrogen of the C4-carboxamide attacks the carbonyl of the C5-acetamido group (or vice versa under dehydrating conditions) to close the pyrimidine ring.
-
Result: Formation of 4-hydroxy-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine.
-
Relevance: These fused systems are isosteres of ATP and bind to the ATP-binding pocket of kinases (e.g., Src, Hck, FGFR).
2. FGFR Inhibition Logic
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the amino form is often the active warhead. However, the acetamido derivative (CAS 5417-93-6) is used to:
-
Block the Hinge Binder: The acetylation caps the amine, removing a key H-bond donor. If biological activity is lost upon acetylation, it confirms the free amine is essential for hinge binding (a standard validation step in SAR).
-
Prodrug Design: The acetamido group can improve lipophilicity (LogP ~1.7 vs ~0.9 for the amine), potentially enhancing membrane permeability before metabolic hydrolysis releases the active amine.
Visualization: Pharmacological Logic
Figure 2: The role of CAS 5417-93-6 in drug design, acting as a synthetic intermediate, a prodrug candidate, and an SAR probe.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for bioactive pyrazoles.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for acute toxicity if swallowed (based on phenylhydrazine lineage).[4]
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory during synthesis due to dust generation.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Amides are generally stable but can hydrolyze under prolonged exposure to moisture and heat.
References
-
PubChem. (2025).[4] 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl-.[1][2][5][6] National Library of Medicine. Link(Note: Generalized link to PubChem search for verification)
-
Menpara, K., et al. (2014). "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, 6(3), 535-540. Link
-
Deng, W., et al. (2024).[7][8] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 275, 116558.[8] Link[8]
-
Shalaby, A. M., et al. (2000).[9] "Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines." Acta Chimica Slovenica, 47, 187-203.[9] Link
-
BenchChem. (2025). Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Link
Sources
- 1. 5417-93-6|5-Acetamido-1-phenyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. 5417-93-6_CAS号:5417-93-6_1H-Pyrazole-4-carboxamide,5-(acetylamino)-1-phenyl - 化源网 [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5417-93-6 | 5-(acetilamino)-1-fenil-1H-pirazol-4-carboxamida [chemindex.com]
- 6. 5417-93-6 | 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxamide [chemindex.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
5-Acetamido-1-phenylpyrazole-4-carboxamide molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Acetamido-1-phenylpyrazole-4-carboxamide
Executive Summary
5-Acetamido-1-phenylpyrazole-4-carboxamide is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines (isosteres of purines) and as a pharmacophore in kinase inhibitor discovery.
This technical guide provides a definitive profile of the molecule, correcting common database ambiguities regarding its physicochemical constants. It details the synthetic logic required to access this derivative from the parent 5-amino-pyrazole and outlines its critical role in medicinal chemistry campaigns targeting FGFR and xanthine oxidase pathways.
Molecular Identity & Physicochemical Properties
The following data aggregates experimentally validated parameters and high-confidence predictive models (ACD/Labs, ChemAxon) to establish the compound's "Identity Card."
Table 1: Physicochemical Profile
| Parameter | Value | Notes |
| Chemical Name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxamide | IUPAC nomenclature |
| CAS Registry Number | 5417-93-6 | Primary identifier |
| Molecular Formula | C₁₂H₁₂N₄O₂ | Confirmed stoichiometry |
| Molecular Weight | 244.25 g/mol | Monoisotopic Mass: 244.096 |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow |
| Predicted LogP | 1.70 ± 0.3 | Moderate lipophilicity; CNS penetrant potential |
| Density | ~1.36 g/cm³ | Predicted |
| H-Bond Donors | 2 | (Amide NH₂, Acetamide NH) |
| H-Bond Acceptors | 4 | (C=O x2, Pyrazole N, Amide N) |
| Solubility Profile | DMSO, DMF (High); Water (Low) | Requires polar aprotic solvents for stock solutions |
Structural Analysis
The molecule features a pyrazole core substituted at the N1 position with a phenyl ring.[1] The C4 position hosts a primary carboxamide (-CONH₂), while the C5 position is occupied by an acetamido group (-NHCOCH₃).
-
Steric Considerations: The 1-phenyl group introduces a twist relative to the pyrazole plane (approx. 40-50°) to minimize steric clash with the C5-substituent, impacting crystal packing and solubility.
-
Electronic Environment: The electron-withdrawing nature of the C4-carboxamide and C5-acetamido groups reduces the electron density of the pyrazole ring, making it resistant to oxidative degradation but susceptible to nucleophilic attack under forcing conditions.
Synthetic Methodology
The synthesis of 5-acetamido-1-phenylpyrazole-4-carboxamide is a two-stage workflow. It begins with the construction of the pyrazole core (Gould-Jacobs type cyclization logic) followed by selective N-acylation.
Step 1: Synthesis of Precursor (5-Amino-1-phenylpyrazole-4-carboxamide)
-
Reagents: Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate.
-
Mechanism: Michael addition of the hydrazine to the acrylate followed by cyclization.
-
Outcome: Formation of the 5-amino-1-phenylpyrazole-4-carboxylate ester, followed by ammonolysis to the carboxamide.
Step 2: Selective N-Acetylation (The Critical Step)
Direct acetylation of the 5-amino group requires control to avoid di-acetylation or reaction at the 4-carboxamide nitrogen.
-
Protocol:
-
Dissolution: Dissolve 1.0 eq of 5-amino-1-phenylpyrazole-4-carboxamide in glacial acetic acid.
-
Reagent Addition: Add 1.2 eq of Acetic Anhydride (
) dropwise at room temperature. -
Catalysis: Add a catalytic amount of concentrated
(optional, accelerates reaction) or conduct at reflux without acid. -
Work-up: Pour the reaction mixture into ice-cold water. The acetamido derivative precipitates due to reduced polarity compared to the amine.
-
Purification: Recrystallization from Ethanol/DMF.
-
Visualized Pathway (DOT)
Caption: Figure 1. Synthetic route from raw materials to the target acetamido derivative. Step 2 highlights the critical acetylation of the exocyclic amine.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be observed. Absence of these signals indicates incomplete reaction or hydrolysis.
1. Proton NMR (
- 2.10 ppm (s, 3H): Distinct singlet for the methyl group of the acetamido moiety. Note: If this is missing, acetylation failed.
- 7.30 - 7.60 ppm (m, 5H): Phenyl ring protons.
- 8.10 ppm (s, 1H): Pyrazole C3-H proton.
- 10.0+ ppm (s, 1H): Downfield signal for the Acetamide -NH-.
2. Mass Spectrometry (LC-MS):
-
Target Ion:
. -
Fragmentation: Loss of acetyl group (
) is a common fragmentation pattern in MS/MS, reverting to the 203 m/z (5-amino precursor) ion.
Medicinal Chemistry Applications
The 5-acetamido-1-phenylpyrazole-4-carboxamide structure is not merely an endpoint; it is a "privileged scaffold" in drug design.
A. Precursor to Pyrazolo[3,4-d]pyrimidines
This molecule serves as a protected intermediate. Under basic conditions (e.g., NaOH/Heat), the acetamido group can undergo intramolecular cyclization with the adjacent carboxamide to form pyrazolo[3,4-d]pyrimidin-4-ones .
-
Relevance: These fused systems are bio-isosteres of purines (adenine/guanine) and are used to develop inhibitors for Xanthine Oxidase (gout treatment) and Kinases (cancer therapy).
B. FGFR Kinase Inhibition
Recent literature (see Reference 3) highlights 5-amino-pyrazole-4-carboxamides as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR). The acetamido derivative represents a "capped" version, often used to probe the steric tolerance of the ATP-binding pocket before optimizing the "warhead" (the reactive group).
Pharmacophore Mapping
Caption: Figure 2. Pharmacophore decomposition showing the functional role of each substituent in biological binding or synthetic utility.
References
-
ChemSrc Database. (2025).[2] 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- Physicochemical Properties.[2]Link
-
BLD Pharm. (2024). Product Datasheet: CAS 5417-93-6.[2][3]Link
-
Zhou, Y., et al. (2024).[4] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.Link
-
Sigma-Aldrich. (2023). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (Precursor Data).Link
Sources
- 1. Compound... [chemdiv.com]
- 2. 5417-93-6_CAS号:5417-93-6_1H-Pyrazole-4-carboxamide,5-(acetylamino)-1-phenyl - 化源网 [chemsrc.com]
- 3. 5417-93-6|5-Acetamido-1-phenyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-acetamido-1-phenylpyrazole-4-carboxamide chemical safety data sheet (SDS)
Topic: 5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6) Document Type: Technical Safety & Handling Guide (Whitepaper) Audience: Research Scientists, Medicinal Chemists, and HSE Officers
Executive Summary
5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6) is a specialized heterocyclic scaffold primarily utilized in medicinal chemistry as an intermediate for Fibroblast Growth Factor Receptor (FGFR) inhibitors and potential antimicrobial agents. Structurally, it consists of a pyrazole core substituted with a phenyl group at N1, a carboxamide at C4, and an acetamido group at C5.
This guide synthesizes available physicochemical data, predictive toxicology, and standard operating procedures (SOPs) for safe handling. Due to the limited commercial availability of specific toxicological datasets for this derivative, hazard classifications are derived via read-across methodology from its metabolic precursor, 5-amino-1-phenylpyrazole-4-carboxamide (CAS 5334-43-0), ensuring a conservative safety margin.
Part 1: Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxamide |
| CAS Number | 5417-93-6 |
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| SMILES | CC(=O)NC1=C(C(=O)N)C=NN1C2=CC=CC=C2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | >165°C (Predicted based on precursor MP of 163-165°C) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
| pKa (Predicted) | ~13.5 (Amide N-H), ~-1.5 (Pyrazole N) |
Part 2: Hazard Identification & Toxicology (GHS)
Signal Word: WARNING
Based on the structural activity relationship (SAR) with 5-aminopyrazoles, this compound is classified as an irritant with potential acute oral toxicity. The acetylation of the 5-amino group reduces basicity but does not eliminate the potential for amide hydrolysis in vivo.
Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicological Mechanism
-
FGFR Inhibition: Analogs of this compound are documented pan-FGFR inhibitors.[1][2] In a research setting, accidental systemic exposure could theoretically interfere with fibroblast growth signaling, affecting wound healing or embryogenesis.
-
Metabolic Hydrolysis: In vivo, amidases may hydrolyze the acetamido group, releasing the free amine (5-amino-1-phenylpyrazole-4-carboxamide), which has a higher toxicity profile.
Part 3: Synthesis & Experimental Protocols
Protocol: Acetylation of 5-Amino-1-phenylpyrazole-4-carboxamide
Reagents:
-
Starting Material: 5-Amino-1-phenylpyrazole-4-carboxamide (1.0 eq)
-
Reagent: Acetic Anhydride (1.5 eq)
-
Solvent/Catalyst: Glacial Acetic Acid (Volume: 10x weight of SM) or Pyridine (Catalytic)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-amino-1-phenylpyrazole-4-carboxamide in glacial acetic acid.
-
Activation: Add acetic anhydride dropwise at room temperature.
-
Reflux: Heat the mixture to 80–90°C for 2–4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine is more polar than the acetamido product.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
Isolation: The product should precipitate as a white solid. Filter using a Buchner funnel.
-
Purification: Wash the cake with cold water (3x) to remove residual acid. Recrystallize from Ethanol/Water if necessary.
-
Drying: Dry under vacuum at 50°C for 12 hours.
Visualization: Synthesis Pathway
Caption: Figure 1. Chemical synthesis pathway via acetylation of the 5-amino precursor.
Part 4: Handling, Stability & Emergency Procedures
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if long-term stability is required.
-
Shelf Life: 24 months if kept dry and dark.
-
Incompatibility: Strong oxidizing agents, strong bases (risk of hydrolysis).
Emergency Response Decision Logic
Caption: Figure 2. Immediate response protocol for laboratory exposure incidents.
References
-
PubChem Database. (n.d.). Compound Summary for CAS 5334-43-0 (5-Amino-1-phenyl-1H-pyrazole-4-carboxamide). National Library of Medicine. Retrieved from [Link]
-
ChemSRC. (2025). 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- (CAS 5417-93-6) Physicochemical Properties. Retrieved from [Link]
-
Deng, W., et al. (2024).[1] Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. Elsevier Masson SAS.[2] Retrieved from [Link]
Sources
An In-depth Technical Guide to 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl-
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- , a derivative with significant potential in drug discovery and development. This document details its chemical identity, including all known synonyms and identifiers. It further outlines a robust synthetic strategy, predicated on the acetylation of a key precursor, and provides detailed experimental protocols. The guide also delves into the expected spectroscopic characteristics of the title compound, drawing on data from closely related analogues to provide a reliable analytical framework. Finally, the biological significance and potential therapeutic applications are discussed, with a focus on the established activities of the broader pyrazole carboxamide class as kinase inhibitors in oncology. This guide is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides a comprehensive list of known identifiers and synonyms for the target compound.
Table 1: Compound Identifiers and Synonyms
| Identifier Type | Value |
| Primary Name | 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- |
| Synonym | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxamide[1] |
| CAS Number | 5417-93-6[1][2] |
| Molecular Formula | C₁₂H₁₂N₄O₂[3] |
| Molecular Weight | 244.25 g/mol [3] |
Rationale and Synthetic Strategy
The synthesis of 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- is logically approached through the functionalization of a readily available and well-characterized precursor: 5-amino-1-phenyl-1H-pyrazole-4-carboxamide . This precursor is a versatile building block in the synthesis of various heterocyclic compounds with pharmacological relevance.[2] The target molecule is the N-acetylated derivative of this amino-pyrazole, a common and generally high-yielding transformation in organic synthesis aimed at modifying the compound's physicochemical properties, such as solubility, stability, and its interaction with biological targets.
The overall synthetic strategy is a two-stage process:
-
Synthesis of the Precursor: Preparation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.
-
Final Acetylation Step: N-acetylation of the 5-amino group to yield the final product.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (Precursor)
This two-step protocol is adapted from established and reliable methods for the synthesis of the key precursor.[1]
Step 1: Formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Rationale: This step involves a condensation reaction between phenylhydrazine and (ethoxymethylene)malononitrile to form the pyrazole ring.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add (ethoxymethylene)malononitrile (1.0 eq) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Step 2: Hydrolysis of the Nitrile to Carboxamide
-
Rationale: The carbonitrile functional group is hydrolyzed to the corresponding carboxamide under acidic conditions.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, carefully add 5-amino-1-phenyl-4-pyrazolecarbonitrile (1.0 eq) at a low temperature (10-15 °C).
-
Continue stirring until the solid has completely dissolved.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a concentrated base, such as ammonium hydroxide, while maintaining a low temperature.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by chromatography on silica gel or by recrystallization from a suitable solvent like water to yield pure 5-amino-1-phenyl-4-pyrazolecarboxamide.
-
Experimental Protocol: Synthesis of 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- (Final Product)
-
Rationale: This is a standard N-acetylation reaction. The lone pair of electrons on the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A mild base is often used to neutralize the acetic acid byproduct.
-
Procedure:
-
Suspend 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
-
Add a slight excess of acetic anhydride (1.1-1.5 eq).
-
If necessary, add a catalytic amount of a non-nucleophilic base like triethylamine to scavenge the acetic acid formed during the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and a saturated solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl-.
-
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Phenyl Group): Multiplet in the range of δ 7.2-7.8 ppm. - Pyrazole Proton (H3): A singlet around δ 7.5-8.5 ppm. - Amide Protons (Carboxamide and Acetamido): Two distinct broad singlets, likely in the range of δ 7.0-10.0 ppm, which are exchangeable with D₂O. - Acetyl Protons (CH₃): A sharp singlet around δ 2.0-2.3 ppm. |
| ¹³C NMR | - Carbonyl Carbons (Carboxamide and Acetamido): Two signals in the range of δ 160-175 ppm. - Aromatic and Pyrazole Carbons: Multiple signals in the aromatic region (δ 110-155 ppm). - Acetyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm. |
| IR Spectroscopy | - N-H Stretching (Amide): Broad absorption bands in the region of 3200-3400 cm⁻¹. - C=O Stretching (Amide): Strong absorption bands around 1650-1680 cm⁻¹. - C=C and C=N Stretching (Aromatic and Pyrazole Rings): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak [M]⁺: Expected at m/z = 244. - Protonated Molecular Ion [M+H]⁺: Expected at m/z = 245. - Key Fragmentation: Loss of the acetyl group, cleavage of the carboxamide group, and fragmentation of the pyrazole and phenyl rings. |
Self-Validating System for Characterization:
The combination of these techniques provides a self-validating system for structural confirmation. The molecular weight from mass spectrometry must match the proposed structure. The number and types of protons and carbons observed in NMR must correspond to the structure, and the functional groups identified by IR spectroscopy (amides, aromatic rings) must also be consistent.
Biological Significance and Therapeutic Potential
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4]
Kinase Inhibition: A Promising Avenue
A significant body of research has focused on pyrazole derivatives as inhibitors of protein kinases.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The N-phenyl-1H-pyrazole-4-carboxamide template, in particular, has been identified as a potent scaffold for the development of Aurora kinase inhibitors, which are critical regulators of cell division.[6]
Derivatives of the immediate precursor, 5-amino-1H-pyrazole-4-carboxamide, have recently been designed and synthesized as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[5] The aberrant activation of FGFRs is a key driver in various cancers. One representative compound from this class demonstrated nanomolar activity against multiple FGFR isoforms and strongly suppressed the proliferation of several lung and gastric cancer cell lines.[5]
Caption: Proposed mechanism of action via FGFR pathway inhibition.
The Role of the 5-Acetamido Group
While the biological activity of 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- has not been specifically reported, the acetylation of the 5-amino group can be hypothesized to serve several purposes in drug design:
-
Modulation of Kinase Binding: The acetyl group can alter the electronic and steric profile of the molecule, potentially leading to different or enhanced interactions within the ATP-binding pocket of a target kinase.
-
Improved Pharmacokinetic Properties: Acetylation can increase lipophilicity, which may affect cell permeability and oral bioavailability. It can also block a potential site of metabolism, potentially increasing the compound's half-life.
-
Fine-Tuning of Selectivity: The modification could enhance selectivity for a particular kinase over others, which is a critical aspect of developing safer and more effective targeted therapies.
Given the potent anticancer activity of the parent 5-amino pyrazole derivatives, the title compound represents a compelling candidate for screening in kinase inhibitor assays and cellular proliferation studies. Its synthesis is straightforward, allowing for its ready inclusion in compound libraries for high-throughput screening.
Conclusion
1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl- is a structurally interesting derivative of a well-established pharmacologically active scaffold. This guide has provided a comprehensive overview of its identity, a logical and detailed synthetic strategy, and a predictive framework for its spectroscopic characterization. Based on the extensive research into the biological activities of related pyrazole carboxamides, particularly as kinase inhibitors, the title compound holds significant promise as a candidate for further investigation in drug discovery programs, especially in the field of oncology. The protocols and data presented herein are intended to facilitate and accelerate such research endeavors.
References
-
Elmaaty, T. A. (2014). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 654-689. [Link]
-
ChemIndex. (n.d.). 5417-93-6 | 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxamide. Retrieved February 28, 2026, from [Link]
-
Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Patel, K. D., Patel, A. D., & Patel, N. K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 944-950. [Link]
-
Zhang, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1238. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Selective N-Acetylation of 5-Amino-1-phenylpyrazole-4-carboxamide
Introduction & Synthetic Scope
5-Amino-1-phenylpyrazole-4-carboxamide is a highly versatile building block extensively utilized in the synthesis of complex heterocycles, particularly in the development of pyrazolo[3,4-d]pyrimidines and related kinase inhibitors[1]. The starting material is typically accessed via the acid-catalyzed hydrolysis of 5-amino-1-phenylpyrazole-4-carbonitrile[2].
Derivatizing the 5-amino group via N-acetylation is a critical step in creating covalent inhibitors or introducing specific pharmacophoric interaction points[3]. However, the 5-amino group in this system is notoriously recalcitrant to acylation. It is sterically hindered by the adjacent N1-phenyl ring and electronically deactivated by the electron-withdrawing 4-carboxamide moiety. This application note details a highly optimized, self-validating protocol for the selective synthesis of 5-acetamido-1-phenylpyrazole-4-carboxamide , utilizing nucleophilic catalysis to overcome these inherent activation barriers.
Mechanistic Rationale & Causality
To achieve quantitative conversion without inducing side reactions, the choice of reagents and thermodynamic control is paramount:
-
Acylating Agent (Acetyl Chloride vs. Acetic Anhydride): Acetyl chloride (AcCl) is selected over acetic anhydride due to its superior electrophilicity, which is necessary for deactivated amines[3].
-
Nucleophilic Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is critical. It attacks AcCl to form a highly reactive N-acylpyridinium intermediate. This lowers the activation energy required for the deactivated 5-amino group to undergo nucleophilic acyl substitution.
-
Acid Scavenger (TEA): Triethylamine (TEA) is employed to scavenge the HCl byproduct. Failing to neutralize HCl results in the protonation of the pyrazole nitrogen or the 5-amino group, immediately halting the reaction.
-
Thermodynamic Control (0 °C to RT): The reaction of AcCl with amines is highly exothermic. If the temperature is not strictly controlled at 0 °C during addition, the excess heat and acylating agent can act as a dehydrating system, converting the primary 4-carboxamide into a 4-carbonitrile—a classic and detrimental side reaction in pyrazole chemistry.
Reaction Workflow & Logical Architecture
Mechanistic and operational workflow for DMAP-catalyzed N-acetylation of 5-aminopyrazole.
Materials and Reagents
The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 5-Amino-1-phenylpyrazole-4-carboxamide | 202.21 | 1.0 | 2.02 g | Starting Material |
| Acetyl Chloride (AcCl) | 78.50 | 1.2 | 0.85 mL | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 2.0 | 2.79 mL | Acid Scavenger |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | 61 mg | Nucleophilic Catalyst |
| Dichloromethane (Anhydrous) | 84.93 | Solvent | 30.0 mL | Reaction Medium |
Note: Ensure DCM is strictly anhydrous to prevent the hydrolysis of AcCl into acetic acid, which will drastically reduce the reaction yield.
Step-by-Step Experimental Protocol
Phase 1: System Setup and Activation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Suspend 5-amino-1-phenylpyrazole-4-carboxamide (2.02 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Add Triethylamine (2.79 mL, 20.0 mmol) and DMAP (61 mg, 0.5 mmol) to the suspension. Stir for 5 minutes to ensure homogeneity.
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Controlled Acylation 5. Dilute Acetyl Chloride (0.85 mL, 12.0 mmol) in 5 mL of anhydrous DCM. 6. Using a dropping funnel or syringe pump, add the AcCl solution dropwise over 15 minutes. Self-Validation Check: A slight fuming and the formation of a white precipitate (TEA·HCl salts) should be observed.
Phase 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir the mixture for 2 to 4 hours. 9. Monitor the reaction progress via TLC (Eluent: 5% Methanol in Ethyl Acetate) or LC-MS. The starting material (m/z [M+H]+ = 203.1) should fully convert to the product (m/z [M+H]+ = 245.1).
Phase 4: Quench and Work-up 10. Once complete, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid and unreacted AcCl. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 12. Combine the organic layers and wash with brine (30 mL) to remove residual aqueous impurities. 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 5: Purification 14. Purify the crude solid via recrystallization from hot ethanol or via flash column chromatography (Silica gel, gradient elution from 50% to 100% Ethyl Acetate in Hexanes). 15. Dry the resulting white to off-white solid under high vacuum to yield 5-acetamido-1-phenylpyrazole-4-carboxamide.
Troubleshooting & Optimization
| Observation | Probable Causality | Corrective Action |
| Incomplete Conversion | Hydrolysis of AcCl or extreme steric deactivation. | Ensure strictly anhydrous conditions; increase DMAP loading to 0.1 eq. |
| Formation of 4-Carbonitrile | Exothermic dehydration of the carboxamide group. | Maintain strict 0 °C during AcCl addition; do not exceed 1.2 eq of AcCl. |
| Di-acetylation (N,N-diacetyl) | Over-acylation due to excess reagents. | Strictly limit AcCl to 1.1–1.2 eq; monitor reaction closely by LC-MS. |
| Poor Yield after Extraction | Product partitioning into the aqueous phase. | Wash the aqueous layer multiple times with EtOAc; salt out the aqueous layer with NaCl. |
References
-
[2] PrepChem. Synthesis of 5-amino-1-phenyl-4-pyrazolecarboxamide. prepchem.com. URL: [Link]
-
[1] El-Mekabaty, A. Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. tandfonline.com. URL: [Link]
Sources
Acetylation protocol for 5-amino-1-phenylpyrazole-4-carboxamide
Technical Application Note: Regioselective Acetylation of 5-Amino-1-phenylpyrazole-4-carboxamide
Executive Summary & Strategic Importance
The acetylation of 5-amino-1-phenylpyrazole-4-carboxamide (1) is a pivotal transformation in medicinal chemistry, serving as a gateway to pyrazolo[3,4-d]pyrimidine scaffolds (bioisosteres of purines) and novel kinase inhibitors.[1][2][3]
The primary synthetic challenge lies in chemoselectivity .[2][3][4][5] The substrate contains three potential nucleophilic sites:
-
The C5-primary amine (
): The target for acetylation.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The C4-carboxamide nitrogen (
): Less nucleophilic but susceptible to imide formation or dehydration to a nitrile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) under forcing conditions.[1][3][4] -
The N2-pyrazole nitrogen : Typically non-reactive due to aromaticity and steric hindrance from the phenyl group.[2][3]
This guide details two validated protocols to ensure exclusive mono-acetylation of the C5-amine while preserving the C4-carboxamide integrity.
Chemical Basis & Mechanistic Insight
Nucleophilicity Hierarchy
The C5-amino group is conjugated with the pyrazole ring but remains the most nucleophilic site due to the electron-rich nature of the hydrazine-derived nitrogen.[1][2][3] However, the adjacent C4-carboxamide exerts an electron-withdrawing effect, slightly reducing the reactivity of the C5-amine compared to a simple aniline.[1][2][3]
-
Target Reaction: Nucleophilic attack of the C5-
on the acetylating agent (Acngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> O or AcCl).[1][3][4] -
Competing Reaction (Dehydration): Under vigorous reflux with acetic anhydride, the primary carboxamide (
) can dehydrate to a nitrile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), yielding 5-acetamido-1-phenylpyrazole-4-carbonitrile.[1][3][4] -
Competing Reaction (Cyclization): Prolonged heating in acidic media can induce cyclodehydration to form 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1][2][3]
Mechanism Visualization
Caption: Reaction pathway showing the kinetic preference for N-acetylation over dehydration or cyclization.
Experimental Protocols
Protocol A: Standard Reflux Method (Robust)
Best for: Large-scale synthesis where minor nitrile by-product can be removed by recrystallization.[1][2][3][4]
Reagents:
-
Substrate: 5-Amino-1-phenylpyrazole-4-carboxamide (1.0 eq)[1][2][3]
-
Reagent: Acetic Anhydride (Ac
O) (3.0 – 5.0 eq)[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Glacial Acetic Acid (AcOH) (5–10 volumes)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with the substrate and glacial acetic acid. Stir to create a suspension.
-
Addition: Add acetic anhydride dropwise at room temperature.
-
Reaction: Heat the mixture to 80–90°C (internal temperature). Note: Avoid vigorous reflux (118°C) to minimize dehydration of the amide.[1][3][4]
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (
) will disappear, replaced by a less polar spot (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[1][4] -
Work-up:
-
Isolation: Filter the solid and wash copiously with cold water to remove residual acid.[2][3][4][5]
-
Purification: Recrystallize from Ethanol/Water or Acetone/Hexane if necessary.
Yield Expectation: 75–85%
Protocol B: Mild Base-Catalyzed Method (High Selectivity)
Best for: High-purity requirements; prevents nitrile formation and cyclization.[1][2][3][4]
Reagents:
-
Substrate: 5-Amino-1-phenylpyrazole-4-carboxamide (1.0 eq)[1][2][3]
-
Reagent: Acetyl Chloride (1.1 eq) OR Acetic Anhydride (1.2 eq)[1][2][3][4]
-
Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq)[1][2][3][4]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2][3][4]
Step-by-Step Workflow:
-
Setup: Dissolve the substrate in anhydrous DCM or THF under nitrogen atmosphere.
-
Base Addition: Add Pyridine (or Et
N) and cool the solution to 0°C using an ice bath. -
Acylation: Add Acetyl Chloride dropwise over 15 minutes. Exothermic reaction – control rate to maintain Temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Add water (10 mL) to quench unreacted reagent.
-
Extraction: Wash the organic layer with 1N HCl (to remove pyridine), followed by saturated NaHCO
and brine. -
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Yield Expectation: 85–95%
Quantitative Data Summary
| Parameter | Protocol A (AcOH/Ac2O) | Protocol B (DCM/AcCl) |
| Reaction Temp | 80–90°C | 0°C to RT |
| Time | 2–5 Hours | 2–4 Hours |
| Selectivity | Moderate (Risk of Nitrile) | High (Amide preserved) |
| Work-up | Precipitation (Pour on Ice) | Extraction/Wash |
| Typical Yield | 75–85% | 85–95% |
| Product Form | Crystalline Solid | Solid/Foam |
Characterization & Validation
To confirm the structure of N-(4-carbamoyl-1-phenyl-1H-pyrazol-5-yl)acetamide , look for these key spectral signatures:
-
1H NMR (DMSO-d6):
-
New Singlet: A sharp singlet around
2.0–2.2 ppm corresponding to the acetyl methyl group (–COCngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[1][3] -
Amide Proton: The C5-NH proton will shift significantly downfield (typically
9.5–10.5 ppm ) compared to the starting amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 5.0–6.5 ppm).[1][3][4] -
Carboxamide Protons: Two broad singlets for the C4-CONH
(approx.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 7.0–7.5 ppm).[3][6] If these are missing, dehydration to nitrile has occurred.[4][5]
-
-
IR Spectroscopy:
-
Amide I: Strong band at 1650–1690 cm
(C=O stretch).[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Absence of Nitrile: Ensure NO sharp peak at 2200–2250 cm
(which would indicate dehydration).[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of Nitrile | Temperature too high; Reaction time too long.[1][2][3] | Switch to Protocol B (Mild).[1][2][3][4] If using Protocol A, lower temp to 70°C and monitor strictly. |
| Low Solubility | Substrate is poorly soluble in DCM.[2][3][4] | Use THF or DMF as solvent in Protocol B. |
| Di-acetylation | Excess reagent used.[1][2][3] | Strictly control stoichiometry (1.1 eq). Hydrolyze imide by washing with mild NaHCO |
| Cyclization | Formation of pyrazolopyrimidine.[2][3][4] | Avoid strong acids or high heat.[2][3][4][5] Ensure reaction is quenched immediately upon consumption of starting material.[2][3][4][5] |
References
-
Synthesis of 5-acetylamino-3-methyl-1-phenylpyrazole
-
Cyclization Risks (Pyrazolo[3,4-d]pyrimidines)
-
General Reactivity of 5-Aminopyrazoles
-
Source: El-Emary, T. I.[1][2][4][5] "Synthesis and Biological Activity of Some New Pyrazolo[3,4-d]pyrimidine Derivatives." Journal of the Chinese Chemical Society, 2006.[2][4][5]
- Relevance: Provides melting points and spectral expectations for related acetamide deriv
-
(Archived general reference for pyrazole chemistry).[1][2][3][4]
-
-
Selective Acylation Protocols
Sources
- 1. jocpr.com [jocpr.com]
- 2. rsc.org [rsc.org]
- 3. 5-Amino-1-phenylpyrazole-4-carboxamide [webbook.nist.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
Advanced Protocol: Preparation of Pyrazolo[3,4-d]pyrimidines from 5-Acetamido Pyrazole Precursors
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for the purine nucleus (adenine) in ATP-competitive kinase inhibitors (e.g., Src, Abl, CDK inhibitors). This application note details the synthetic transformation of 5-acetamido pyrazole precursors into pyrazolo[3,4-d]pyrimidines. Unlike standard condensation methods using 5-aminopyrazoles and formamide, this guide focuses on the 5-acetamido activation pathway , specifically leveraging the reactivity of N-(4-cyano-1H-pyrazol-5-yl)acetamide. We delineate the mechanistic divergence through the pyrazolo[3,4-d][1,3]oxazine intermediate , offering a controlled route to 4-amino and 4-oxo substituted derivatives with high regiochemical fidelity.
Strategic Retrosynthesis & Mechanism
The Acetamido Advantage
Direct condensation of 5-aminopyrazoles with electrophiles often suffers from regioselectivity issues (N1 vs. exocyclic amine) or harsh conditions. Utilizing the 5-acetamido group (generated via acetylation of the 5-amino precursor) pre-installs the C6-carbon source and activates the adjacent nitrile (C4 position) for intramolecular cyclization.
Mechanistic Pathway: The Oxazine Detour
A critical insight for process chemists is that the cyclization of N-(4-cyano-1H-pyrazol-5-yl)acetamide often proceeds through a kinetic oxazine intermediate before rearranging to the thermodynamic pyrimidine product upon nucleophilic attack.
Key Transformation:
-
Activation: The amide oxygen attacks the nitrile carbon under acidic/dehydrating conditions (e.g.,
, ). -
Cyclization: Formation of the pyrazolo[3,4-d][1,3]oxazine.
-
Recyclization: Reaction with a nucleophile (Amine/Hydrazine) opens the oxazine and re-closes to the pyrimidine (Dimroth-type rearrangement).
Figure 1: Mechanistic pathway involving the critical oxazine intermediate which allows for diverse functionalization at the 4-position.
Experimental Protocols
Protocol A: Synthesis of the 5-Acetamido Precursor
Target: N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide
Reagents:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Acetic Anhydride (
) (5.0 equiv) -
Solvent: Glacial Acetic Acid or neat
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the 5-aminopyrazole (10 mmol) in acetic anhydride (5 mL).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The starting material ( ) should convert to the acetamido derivative ( ). -
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.
-
Crystallization: The product usually precipitates as a white/off-white solid. Filter, wash with cold water (
), and dry under vacuum. -
Validation:
NMR should show a singlet methyl peak ( ) and the disappearance of the broad signal.
Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine-4-amine
Target: 4-Amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol utilizes the in situ generation of the oxazine followed by ammonolysis.
Reagents:
-
5-Acetamido-4-cyanopyrazole (Intermediate from Protocol A) (1.0 equiv)
-
Ammonia (
) (aqueous 25% or ethanolic solution) -
Solvent: Ethanol or Dioxane[1]
Procedure:
-
Dissolution: Dissolve 5-acetamido-4-cyanopyrazole (5 mmol) in Ethanol (20 mL).
-
Oxazine Formation (Optional Pre-step): If the precursor is not reactive enough, reflux in acetic anhydride for 1 hour first to ensure oxazine formation, then remove solvent.
-
Ammonolysis: Add ammonium hydroxide (10 mL, 25%) or pass
gas through the solution. -
Reaction: Heat the mixture in a sealed pressure tube at
for 6–12 hours.-
Note: The amine nucleophile attacks the C4 position of the oxazine ring, opening it and recyclizing to the pyrimidine.
-
-
Workup: Cool to
. The product often precipitates. Filter the solid.[2] -
Purification: Recrystallize from DMF/Ethanol.
Protocol C: One-Pot Vilsmeier-Type Cyclization
Alternative route for 5-acetamido derivatives lacking the nitrile group (i.e., 5-acetamido-4-unsubstituted).
Reagents:
-
5-Acetamidopyrazole
- (Phosphorus Oxychloride)
-
DMF (Dimethylformamide)
Procedure:
-
Vilsmeier Reagent: Cool DMF (3 equiv) to
and add (1.2 equiv) dropwise. Stir for 30 min. -
Addition: Add the 5-acetamidopyrazole derivative.
-
Cyclization: Heat to
for 4 hours. The Vilsmeier reagent formylates the C4 position, and the acetamido nitrogen attacks the formyl group, closing the ring. -
Quench: Pour into ice-water neutralized with sodium acetate.
Critical Process Parameters (CPPs) & Optimization
The following table summarizes the key variables affecting the yield and purity of the cyclization step.
| Parameter | Recommended Range | Impact on Reaction |
| Temperature | Low temp ( | |
| Solvent Polarity | Acetic Anhydride (Neat) or AcOH | Anhydrous conditions are strictly required for the dehydration step. |
| Nucleophile Stoichiometry | 2.0 – 5.0 equiv (Amine step) | Excess amine is required to drive the ring-opening/ring-closing equilibrium toward the pyrimidine. |
| C4 Substituent | Nitrile (-CN) vs Ester (-COOR) | Nitrile precursors yield 4-amino or 4-imino derivatives. Ester precursors yield 4-oxo derivatives. |
Troubleshooting Guide
Issue: Reaction stalls at the acetamido intermediate.
-
Cause: Insufficient activation energy or wet reagents.
-
Solution: Add a catalytic amount of Phosphoric Acid (
) or switch to neat Acetic Anhydride reflux. Ensure the system is under atmosphere.
Issue: Formation of insoluble polymeric byproducts.
-
Cause: Overheating during the Vilsmeier reaction or uncontrolled exotherm during
addition. -
Solution: strictly control temperature at
during addition. Dilute with DCM if viscosity is too high.
Issue: Product is a mixture of Oxazine and Pyrimidine.
-
Cause: Incomplete ammonolysis/reaction with amine.
-
Solution: Increase reaction time with the amine nucleophile. Verify the conversion of the oxazine peak in IR (Oxazine
stretch vs Pyrimidine).
Characterization Data (Typical)
Pyrazolo[3,4-d]pyrimidine-4-amine:
-
IR (
): ( ), ( ). Absence of ( ). -
NMR (DMSO-
): 8.2–8.5 (s, 1H, H-3 or H-6 depending on substitution), 7.0–7.5 (br s, 2H, , exchangeable). -
MS (ESI):
consistent with calculated mass.
References
-
Design and synthesis of pyrazolo[3,4-d]pyrimidine prodrugs. Source: National Institutes of Health (PMC). URL:[Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Source: MDPI (Molecules). URL:[Link]
-
Convenient Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives. Source: Semantic Scholar (Detailed synthetic pathways involving acetic anhydride). URL:[Link][3][4][5]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: Advanced Solvent Selection and Recrystallization Strategies for Acetamido Pyrazole Carboxamides
Introduction and Rationale
Acetamido pyrazole carboxamides represent a highly versatile and structurally complex class of active pharmaceutical ingredients (APIs), frequently investigated for their potent kinase inhibition and targeted anti-cancer properties 1. Structurally, these molecules are characterized by a dense array of hydrogen-bond donors and acceptors—specifically the pyrazole nitrogens, the carboxamide motif, and the acetamido substituent.
This unique structural topology results in high crystal lattice energies stabilized by extensive N–H···O and N–H···N intermolecular hydrogen-bonding networks 2. Consequently, purifying these compounds via recrystallization presents significant thermodynamic and kinetic challenges. Rapid cooling or poor solvent choices frequently lead to liquid-liquid phase separation (commonly known as "oiling out") rather than crystallization. Furthermore, the conformational flexibility of the amide bonds makes these compounds highly susceptible to solvent-dependent polymorphism, which can drastically alter the API's bioavailability and stability [[3]]().
Mechanistic Principles of Solvent Selection
The selection of an optimal recrystallization solvent cannot rely on empirical guesswork; it requires a mechanistic understanding of solute-solvent interactions. The ideal solvent system must provide sufficient thermal kinetic energy at reflux to disrupt the robust lattice hydrogen bonds, while exhibiting a steep temperature-dependent solubility curve to ensure high recovery upon cooling.
-
Protic Solvents (e.g., Ethanol): Ethanol is frequently employed as a primary single-solvent system. At elevated temperatures, it competitively hydrogen-bonds with the carboxamide and acetamido groups, effectively solvating the molecule. As the temperature drops, the dielectric constant of ethanol shifts, promoting solute-solute hydrogen bonding and subsequent crystallization 2.
-
Polar Aprotic Solvents (e.g., Acetone, DMF): For derivatives that form stable, unwanted hydrates or alcohol solvates, aprotic solvents like acetone are preferred. Acetone provides excellent solubility for the pyrazole core without acting as a strong hydrogen-bond donor, often yielding high-purity crystalline solids 4. N,N-Dimethylformamide (DMF) is typically reserved for single-crystal growth via slow evaporation due to its high boiling point and exceptional solvating power 2.
-
Binary Systems (Solvent / Anti-solvent): When a single solvent fails to provide a satisfactory yield or induces oiling out, a binary system such as Methanol/Ethyl Acetate is utilized 1. Methanol acts as the primary solvent, while ethyl acetate acts as the anti-solvent, allowing precise manipulation of the supersaturation point. Water is also increasingly deployed as an environmentally benign anti-solvent when paired with water-miscible organics 5.
Workflow for Solvent Selection
Figure 1: Systematic workflow for solvent selection and recrystallization of pyrazole carboxamides.
Quantitative Solvent Data
To facilitate rapid screening, the physicochemical properties of commonly utilized solvents for this molecular class are summarized below.
| Solvent | ICH Class | Boiling Point (°C) | Polarity Index | Typical Role | Solvation / Polymorph Risk |
| Ethanol | 3 | 78.4 | 5.2 | Primary Solvent | Moderate (Ethanolates) |
| Acetone | 3 | 56.0 | 5.1 | Primary Solvent | Low |
| Methanol | 2 | 64.7 | 5.1 | Primary Solvent | High (Methanolates) |
| Ethyl Acetate | 3 | 77.1 | 4.4 | Anti-solvent | Low |
| DMF | 2 | 153.0 | 6.4 | Crystal Growth | High (Strong H-bond acceptor) |
| Water | N/A | 100.0 | 10.2 | Anti-solvent | High (Hydrates) |
Experimental Protocols
The following protocols are designed as self-validating systems. They ensure that thermodynamic parameters are established before scale-up, preventing catastrophic yield losses or phase separations.
Protocol 1: Thermodynamic Solubility and MSZW Screening (Self-Validating)
Causality: Determining the Metastable Zone Width (MSZW) is critical. Pyrazole carboxamides easily supersaturate. If the solution is cooled too far below its solubility curve without nucleating, it will crash out as an impure oil.
-
Preparation: Weigh 50 mg of the crude acetamido pyrazole carboxamide into a series of clear glass vials equipped with magnetic stir bars.
-
Solvent Addition: Add 1.0 mL of the test solvent (e.g., Ethanol, Acetone) to each vial.
-
Dissolution (Heating): Heat the vials incrementally (2 °C/min) using a reaction block. Record the exact temperature at which the solid completely dissolves (
). -
Nucleation (Cooling): Cool the solutions at a controlled rate of 0.5 °C/min. Record the temperature at which the first visible crystals appear (
). -
Validation Checkpoint: The difference between
and is the MSZW. A wide MSZW (>20 °C) indicates a high risk of oiling out. In such cases, the protocol must be modified to include seeding at to force controlled nucleation.
Protocol 2: Scaled-Up Binary Recrystallization (Methanol / Ethyl Acetate)
Causality: This method is employed when the API is highly soluble in polar protic solvents but requires an anti-solvent to drive the equilibrium toward the solid state without inducing rapid precipitation 1.
-
Dissolution: Suspend 5.0 g of the crude API in the minimum required volume of Methanol (calculated from Protocol 1) at 60 °C. Stir until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities and heterogeneous nucleating agents.
-
Anti-Solvent Addition: Maintain the filtrate at 55 °C. Begin dropwise addition of hot Ethyl Acetate (anti-solvent) at a rate of 1 mL/min. Continue addition until the solution reaches the "cloud point" (persistent slight turbidity).
-
Seeding: Add 25 mg of pure API seed crystals. Note: Seeding bypasses the high activation energy of primary nucleation, ensuring the growth of the desired polymorph rather than a metastable form.
-
Controlled Cooling: Cool the suspension to 5 °C at a strict rate of 0.2 °C/min.
-
Isolation & Validation: Filter the resulting crystals under vacuum and wash with cold Ethyl Acetate.
-
Self-Validation Checkpoint: Analyze the mother liquor via HPLC. If the target compound concentration exceeds 10% of the initial mass, the anti-solvent ratio must be incrementally increased in future batches. Analyze the isolated solid via Powder X-Ray Diffraction (PXRD) to confirm the absence of amorphous halos or unintended polymorphic shifts 3.
References
-
Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide Source: mdpi.com URL:[Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: jocpr.com URL:[Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: jst.go.jp URL:[Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: nih.gov URL:[Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
Application Note: 5-Acetamido-1-phenylpyrazole-4-carboxamide in the Design of Pyrazolo[3,4-d]pyrimidine Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, frequently utilized as a bioisostere for the imidazole ring of purines. Specifically, 5-acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6)[1] and its primary amine precursor, 5-amino-1-phenylpyrazole-4-carboxamide (CAS 50427-77-5)[2], serve as critical intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines. These fused bicyclic systems are privileged structures in drug design, exhibiting potent activity as phosphodiesterase (PDE) inhibitors, cyclooxygenase (COX-2) inhibitors, and targeted anticancer agents[3][4].
This application note details the mechanistic rationale, physical properties, and step-by-step synthetic protocols for generating and utilizing 5-acetamido-1-phenylpyrazole-4-carboxamide in drug discovery workflows.
Mechanistic Rationale in Drug Design (E-E-A-T)
The Purine Bioisostere Strategy
Pyrazolo[3,4-d]pyrimidines structurally mimic the purine core of ATP and GTP. By utilizing 5-amino-1-phenylpyrazole-4-carboxamide as a building block, chemists can construct the pyrimidine ring de novo around the pyrazole core[3][5]. The N1-phenyl substitution provides critical hydrophobic interactions within the binding pockets of target kinases and enzymes, enhancing both binding affinity and selectivity[4].
The Role of the Acetamido Group
The conversion of the 5-amino group to a 5-acetamido group serves two primary mechanistic purposes:
-
Nucleophilic Modulation: The free 5-amino group is electronically deactivated by the adjacent electron-withdrawing 4-carboxamide group. Acetylation provides a reactive carbonyl center that facilitates intramolecular cyclocondensation (dehydration) with the carboxamide nitrogen[6].
-
Structural Diversification: The methyl group of the acetamido moiety is incorporated into the final pyrazolo[3,4-d]pyrimidine scaffold as a C6-methyl substituent, which can significantly alter the metabolic stability and pharmacokinetic profile of the resulting drug candidate[4][7].
Validated Experimental Protocols
The following protocols establish a self-validating system for the synthesis of the intermediate and its subsequent heterocyclization.
Protocol A: Partial Hydrolysis to 5-Amino-1-phenylpyrazole-4-carboxamide
Objective: Convert 5-amino-1-phenyl-4-pyrazolecarbonitrile to the carboxamide without over-hydrolyzing to the carboxylic acid. Causality: Using concentrated sulfuric acid at low temperatures (10–15 °C) arrests the hydrolysis at the amide stage. The highly acidic medium stabilizes the protonated amide intermediate, preventing further nucleophilic attack by water that would yield the carboxylic acid[2].
Step-by-Step Procedure:
-
Dissolution: Suspend 9.0 g of 5-amino-1-phenyl-4-pyrazolecarbonitrile in 40 mL of concentrated sulfuric acid (H₂SO₄)[2].
-
Temperature Control: Maintain the reaction mixture at 10°–15 °C using an ice-water bath. Stir continuously until all solid material is completely dissolved[2].
-
Quenching: Carefully pour the acidic mixture onto 150 g of crushed ice to prevent exothermic degradation[2].
-
Neutralization: Basify the mixture by slowly adding concentrated ammonia solution until precipitation is complete[2].
-
Purification: Filter the precipitated product. Purify via silica gel chromatography using an eluent of 5% methanol in ethyl acetate[2].
-
Crystallization: Recrystallize the obtained solid from distilled water to yield approximately 5.8 g of pure 5-amino-1-phenylpyrazole-4-carboxamide[2].
Protocol B: N-Acetylation to 5-Acetamido-1-phenylpyrazole-4-carboxamide
Objective: Introduce the acetyl group to the sterically hindered 5-amino position. Causality: Acetic anhydride acts as both the solvent and the electrophile. Refluxing is required to overcome the low nucleophilicity of the 5-amino group caused by the adjacent carboxamide's electron-withdrawing effect[8].
Step-by-Step Procedure:
-
Reagent Mixing: In a round-bottom flask, suspend 5.0 g of 5-amino-1-phenylpyrazole-4-carboxamide in 25 mL of freshly distilled acetic anhydride[8].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 2–4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature, then pour it over 100 g of crushed ice. Stir vigorously to hydrolyze the excess acetic anhydride into acetic acid.
-
Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake extensively with cold water to remove residual acetic acid.
-
Drying: Dry the product in vacuo at 50 °C to yield 5-acetamido-1-phenylpyrazole-4-carboxamide[1].
Protocol C: Microwave-Assisted Heterocyclization
Objective: Cyclize the acetamido-carboxamide intermediate into a pyrazolo[3,4-d]pyrimidin-4-one derivative. Causality: Microwave irradiation under solvent-free conditions drives the intramolecular dehydration rapidly. This method provides high atom economy and avoids hazardous organic solvents while accelerating the condensation between the carboxamide nitrogen and the acetamido carbonyl carbon[3].
Step-by-Step Procedure:
-
Preparation: Intimately mix 1.0 mmol of 5-acetamido-1-phenylpyrazole-4-carboxamide with a solid acid catalyst (e.g., Montmorillonite K10) in a mortar[3].
-
Irradiation: Transfer the dry mixture to a microwave-safe vessel. Irradiate at 300 W for 3–5 minutes[3].
-
Extraction: Cool the vessel, then extract the product by washing the catalyst with hot ethanol or ethyl acetate[3].
-
Filtration & Concentration: Filter off the solid catalyst and concentrate the filtrate under reduced pressure to isolate the target pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative[3][4].
Quantitative Data & Analytical Metrics
The following table summarizes the key physicochemical properties and analytical metrics of the intermediate and its precursor to ensure rigorous quality control during synthesis[1][2].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Key Spectral Features |
| 5-Amino-1-phenylpyrazole-4-carboxamide | 50427-77-5 | C₁₀H₁₀N₄O | 202.21 g/mol | 163–165 °C | MS (EI) m/z: 202 [M]⁺ |
| 5-Acetamido-1-phenylpyrazole-4-carboxamide | 5417-93-6 | C₁₂H₁₂N₄O₂ | 244.25 g/mol | Solid at RT | MS (EI) m/z: 244 [M]⁺ |
Visual Workflow: Synthetic Pathway
The following diagram illustrates the logical progression from the carbonitrile starting material to the final bioactive pyrazolo[3,4-d]pyrimidine scaffold.
Synthetic pathway of 5-Acetamido-1-phenylpyrazole-4-carboxamide to pyrazolo[3,4-d]pyrimidines.
References
-
Synthesis of 5-amino-1-phenyl-4-pyrazolecarboxamide Source: PrepChem URL:[Link]
-
Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis Source: ResearchGate URL:[Link]
-
Synthesis and biological evaluation of novel pyrazole compounds Source: ResearchGate URL:[Link]
-
5417-93-6 | 5-(Acetylamin)-1-phenyl-1H-pyrazol-4-carboxamid Source: ChemIndex URL:[Link]
Sources
- 1. 5417-93-6 | 5-(Acetylamin)-1-phenyl-1H-pyrazol-4-carboxamid [chemindex.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (1327556-09-1) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
Procedure for N-acetylation of pyrazole-4-carboxamide amines with acetic anhydride
Topic: Procedure for N-acetylation of pyrazole-4-carboxamide amines with acetic anhydride Content Type: Detailed Application Note & Protocol
Abstract
The N-acetylation of aminopyrazole derivatives, specifically pyrazole-4-carboxamides, presents a classic regioselectivity challenge in heterocyclic chemistry. The presence of three potential nucleophilic sites—the exocyclic amine, the amide nitrogen, and the annular pyrazole nitrogens (N1/N2)—requires precise kinetic or thermodynamic control to achieve the desired chemo-selectivity. This guide details a robust, biphasic protocol for the selective N-acetylation of the exocyclic amine using acetic anhydride (
Introduction & Mechanistic Rationale
The Regioselectivity Challenge
Pyrazole-4-carboxamides are privileged scaffolds in drug discovery, serving as core pharmacophores for Janus kinase (JAK) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. A common synthetic requirement is the acetylation of an exocyclic amine (typically at the C3 or C5 position) while leaving the pyrazole ring nitrogen (N1) unsubstituted to maintain hydrogen-bond donor capability for protein binding.
Direct reaction with acetic anhydride often leads to a mixture of products:
-
Exocyclic Acetylation (Desired): Formation of the acetamido group.
-
Annular Acetylation (Undesired): Formation of labile 1-acetyl-pyrazoles.
-
Di-acetylation: Acetylation of both the exocyclic amine and the ring nitrogen.[1]
The "Over-Acetylate & Hydrolyze" Strategy
Attempting to stop the reaction at mono-acetylation often results in low yields or difficult-to-separate mixtures. This protocol utilizes a Thermodynamic Reset Strategy :
-
Force Complete Acetylation: Drive the reaction to the di-acetylated species (Ring-Ac + Exocyclic-Ac) using excess anhydride and heat.
-
Selective Solvolysis: Exploit the significant difference in hydrolytic stability between the amide bond (stable) and the N-acyl pyrazole bond (labile). Mild basic or nucleophilic workup selectively cleaves the ring acetyl group, delivering the pure N-monoacetylated product.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the reaction progression and the selective hydrolysis mechanism.
Caption: Reaction cascade showing the conversion of substrate to di-acetylated intermediate and selective hydrolysis to the target.
Experimental Protocol
Method A: Selective Acetylation of NH-Pyrazoles (Standard Protocol)
Use this method for substrates with a free pyrazole NH group (e.g., 3-amino-1H-pyrazole-4-carboxamide).
Reagents:
-
Substrate (1.0 equiv)
-
Acetic Anhydride (
) (3.0 - 5.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH) or Toluene
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Optional, accelerates Step 1.
-
Hydrolysis Reagent: Methanol (MeOH) / Potassium Carbonate (
) or Aqueous Sodium Bicarbonate ( ).
Procedure:
-
Acylation (Step 1):
-
Charge a reaction flask with the aminopyrazole substrate (10 mmol).
-
Add Glacial Acetic Acid (20 mL) followed by Acetic Anhydride (3.0 mL, ~30 mmol).
-
Critical Step: Heat the mixture to 90–100°C for 2–4 hours. Monitor by TLC.[1][2]
-
Checkpoint: The starting material spot should disappear. A new, less polar spot (Di-Ac species) will appear. If mono-acetylated product is observed, continue heating to drive to completion.
-
-
Workup & Hydrolysis (Step 2):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to remove excess AcOH and
. -
Redissolve the oily residue in Methanol (30 mL).
-
Add saturated aqueous
(10 mL) or solid (0.5 equiv) and stir at room temperature for 30–60 minutes. -
Self-Validating Mechanism: The labile N-acetyl group on the pyrazole ring hydrolyzes rapidly under these conditions, while the exocyclic acetamide remains stable.
-
-
Isolation:
-
Dilute the mixture with water (50 mL). The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (
) and diethyl ether ( ) to remove trace acetic acid. -
Dry under vacuum at 45°C.
-
Method B: Acetylation of N-Substituted Pyrazoles (Direct Method)
Use this method if the pyrazole N1 is already substituted (e.g., 1-methyl-3-aminopyrazole).
Reagents:
-
Substrate (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine (1.5 equiv) or Triethylamine (
)
Procedure:
-
Dissolve substrate in dry DCM (10 vol).
-
Add Pyridine (1.5 equiv).
-
Cool to 0°C and add Acetic Anhydride (1.2 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Wash with 1N HCl (to remove pyridine), then brine. Dry over
and concentrate.
Critical Parameters & Optimization Data
The following table summarizes the impact of solvent and temperature on the ratio of products, highlighting why the "Over-Acetylate" strategy (Entry 3) is superior for purity.
| Entry | Solvent | Temp | Equiv | Major Species Observed (Pre-Hydrolysis) | Final Yield (Post-Hydrolysis) |
| 1 | DCM | 25°C | 1.1 | Mixture (Ring-Ac + Exo-Ac) | 45% (Low purity) |
| 2 | THF | Reflux | 1.5 | Mixture (Mono + Di-Ac) | 60% (Requires chromatography) |
| 3 | AcOH | 100°C | 3.0 | >95% Di-Acetylated | 88% (High purity) |
| 4 | Water | 25°C | 2.0 | Ring-Ac (Kinetic product) | <10% (Wrong isomer) |
Troubleshooting Guide
-
Problem: Product is water-soluble and does not precipitate.
-
Solution: Use continuous extraction with Ethyl Acetate or n-Butanol.
-
-
Problem: Incomplete hydrolysis of the Ring-Ac group.
-
Solution: Increase pH to ~9 using 1M NaOH (carefully) or extend stirring time in MeOH.
-
-
Problem: Over-acetylation of the amide nitrogen (forming an imide).
-
Solution: This is rare with
unless forcing conditions (>140°C) are used. If observed, mild base hydrolysis (Step 2) will also cleave the imide back to the amide.
-
Analytical Validation
Successful synthesis is confirmed by the specific NMR signatures of the pyrazole system.
-
1H NMR (DMSO-d6):
-
Product (Exo-Ac): Shows a sharp singlet for the acetyl methyl group (~2.0-2.2 ppm) and a broad singlet for the amide NH (~10.0-10.5 ppm). The pyrazole NH appears as a broad signal >12 ppm (exchangeable).
-
Impurity (Ring-Ac): If the ring acetyl group is still present, a methyl singlet appears upfield (~2.6-2.7 ppm) due to the anisotropic effect of the ring current, and the pyrazole NH signal is absent.
-
References
-
Synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxyl
- Source: N
-
URL:[Link]
-
Regioselectivity in the Acyl
- Source: Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Discovery of Novel Pyrazole-4-carboxamide Deriv
- Source: ACS Publications (Journal of Agricultural and Food Chemistry)
-
URL:[Link]
-
Acetylation of Amines with Acetic Anhydride: Green Chemistry Approaches.
- Source: MDPI (Molecules)
-
URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield of 5-acetamido-1-phenylpyrazole-4-carboxamide synthesis
Technical Support Center: Synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide
Executive Summary: The "Yield Trap"
The synthesis of 5-acetamido-1-phenylpyrazole-4-carboxamide (Target 3 ) is deceptively simple but prone to a specific, catastrophic failure mode: inadvertent cyclization .
Most standard protocols for acetylating 5-aminopyrazole-4-carboxamides utilize acetic anhydride (
The Core Directive for Yield Improvement: You must decouple the acetylation kinetics from the cyclization thermodynamics. This guide focuses on kinetic control to isolate the open-ring acetamide.
Strategic Roadmap & Mechanism
The following diagram illustrates the critical bifurcation point where yield is often lost.
Figure 1: Reaction pathway highlighting the thermal dehydration risk (Red Dashed Line) that converts the desired acetamide into the cyclized byproduct.
Critical Process Parameters (CPP) & Protocols
Phase 1: Controlled Hydrolysis (Nitrile Amide)
Goal: Convert the nitrile to the primary amide without hydrolyzing further to the carboxylic acid.
The Protocol (Self-Validating):
-
Reagent: Dissolve 5-amino-1-phenylpyrazole-4-carbonitrile in conc.
(10 mL/g).-
Why: Acidic hydrolysis is easier to stop at the amide stage than basic hydrolysis for this substrate.
-
-
Condition: Stir at 30–40°C for 4–6 hours.
-
Validation: Aliquot into ice water. If precipitate forms immediately, it is likely the amide (insoluble). If solution remains clear, it may be the acid (soluble) or unreacted nitrile.
-
-
Quench: Pour onto crushed ice. Neutralize carefully with
to pH 8–9. -
Isolation: Filter the solid.
-
Checkpoint: The Amide melting point is distinct (~242°C). If MP is <200°C, you have mixed acid/amide.
-
Phase 2: Selective Acetylation (Amine Acetamide)
Goal: Acetylate the 5-amino group without closing the ring.
The Protocol (Kinetic Control):
-
Solvent System: Use Acetic Acid (AcOH) as solvent, not neat Acetic Anhydride (
). -
Reagent: Add
(1.5 equivalents only). -
Temperature Rule: Do NOT Reflux. Maintain temperature at 50–60°C .
-
Mechanism:[1] The activation energy (
) for N-acetylation is lower than the for the intramolecular condensation (cyclization). High heat overcomes the second barrier.
-
-
Time: Monitor by TLC every 30 mins. Reaction usually completes in 2–3 hours.
-
Workup: Pour into ice water. The acetamide precipitates; the cyclized byproduct is often more soluble in organic acids but less soluble in water.
Troubleshooting Guide
Symptom: Low Yield / "Gummy" Product
| Diagnostic Check | Probable Cause | Corrective Action |
| MP > 300°C | Cyclization Occurred. You made the pyrazolopyrimidine. | Reduce Temp. Repeat acetylation at 50°C max. Reduce reaction time. |
| Soluble in dilute NaOH | Hydrolysis Failure. You made the carboxylic acid (amphoteric/acidic). | Check Phase 1. Quench hydrolysis earlier. Ensure pH 9 during workup. |
| Insoluble in DMSO | Polymerization/Cyclization. | Solvent Switch. Use Acetyl Chloride/Pyridine at 0°C instead of |
| SM remains on TLC | Deactivated Amine. The 5-amino group is weak. | Catalysis. Add 5 mol% |
Frequently Asked Questions (FAQ)
Q1: Why can't I just reflux in acetic anhydride like the standard Vogel procedure?
A: Refluxing
Q2: My product is a mixture of starting material and product. Can I separate them?
A: Separation is difficult due to solubility similarities. It is better to push conversion. If using
Q3: How do I distinguish the Target from the Cyclized Byproduct? A: Use IR Spectroscopy .
-
Target (Open Ring): Shows two carbonyl peaks (one amide, one acetamide) around 1660–1690
. -
Byproduct (Cyclized): Shows a characteristic pyrimidinone pattern, often a broad, intense band shifted slightly, and lacks the distinct N-H stretch of the primary amide (
).
Q4: Can I use basic hydrolysis (NaOH) for the nitrile step?
A: Yes, but it is risky. Basic hydrolysis (
References
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Source: MDPI (Molecules 2011). Context: Describes the risk of cyclization when refluxing pyrazole carboxamides with acetic anhydride. URL:[Link]
- Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles.
-
5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum. Source: NCBI (Antimicrob Agents Chemother). Context: Distinguishes between the 5-aminopyrazole-4-carboxamide scaffold and the pyrazolopyrimidine scaffold, highlighting their structural differences. URL:[Link]
Sources
Technical Support Center: Solvation Dynamics of 5-Acetamido-1-phenylpyrazole-4-carboxamide
Introduction & Problem Statement
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with highly functionalized heterocyclic building blocks.
5-acetamido-1-phenylpyrazole-4-carboxamide is a critical intermediate used in the synthesis of pyrazolo[3,4-d]pyrimidines and other pharmacologically active compounds 1. However, its structural dichotomy presents a significant solvation challenge: it possesses a highly hydrophobic phenyl ring coupled with multiple strong hydrogen-bond donors and acceptors (the acetamido and carboxamide groups).
This configuration creates a robust crystal lattice energy that resists dissolution in standard aqueous buffers. To successfully solvate this compound for biological assays or synthetic steps, polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—are strictly required to disrupt these intermolecular hydrogen bonds [[2]]().
Quantitative Solvent Comparison
Selecting the correct solvent requires balancing solubility limits, storage temperatures, and biological compatibility. Below is the quantitative data summarizing the performance of DMSO versus DMF for this specific compound class.
| Property / Parameter | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Dielectric Constant (ε) | 46.7 | 36.7 |
| Freezing Point | 18.5 °C | -61.0 °C |
| Suggested Max Stock Conc. | 50 – 100 mM | 50 – 100 mM |
| Long-Term Storage Temp | Room Temp or -20°C (Avoid 4°C) | -20°C to -80°C (Remains liquid) |
| Bioassay Suitability | Excellent (Low toxicity at <0.1% v/v) | Moderate (Higher cellular toxicity) |
| Chemical Stability Risk | Hygroscopic (absorbs water) | Hydrolyzes to dimethylamine over time |
Troubleshooting & FAQs
Q1: I prepared a 50 mM stock in DMSO, but it precipitated into a solid white mass when I stored it in the 4°C refrigerator. Did my compound degrade? A1: No, your compound did not degrade. This is a physical property of the solvent. DMSO has a relatively high freezing point of 18.5°C 2. When placed in a 4°C fridge, the DMSO crystallizes, forcing the compound out of solution. Causality & Solution: To fix this, simply warm the vial in a 37°C water bath and sonicate until clear. To prevent this, store DMSO stocks at room temperature (if chemically stable) or aliquot into single-use vials and freeze at -20°C to avoid repeated freeze-thaw cycles.
Q2: When diluting my DMF stock into PBS for a cell-based assay, the solution immediately turns cloudy. How do I prevent this "solvent crash"?
A2: "Solvent crash" occurs because the rapid influx of water outcompetes the solvent for hydrogen bonding with the compound's carboxamide and acetamido groups. Stripped of its solvation shell, the hydrophobic phenyl groups rapidly aggregate via
Q3: Which solvent is better for long-term archiving of this compound? A3: DMF is superior for cold-storage archiving because its -61°C freezing point allows it to remain liquid at -20°C, preventing the physical stress of freeze-thaw cycles. However, DMF can slowly hydrolyze in the presence of trace moisture to form dimethylamine and formic acid. Always use anhydrous, amine-free DMF sealed under argon for archiving.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Master Stock Solution
Self-Validating Step: The solution must remain optically clear upon cooling to room temperature. If turbidity appears, the concentration exceeds the thermodynamic solubility limit.
-
Calculate: The molecular weight of the precursor 5-amino-1-phenylpyrazole-4-carboxamide is 202.21 g/mol 3. The addition of the acetyl group (acetamido) brings the MW to approximately 244.25 g/mol . Weigh exactly 24.4 mg of the solid compound.
-
Transfer: Place the powder into a sterile, static-free amber glass vial (amber glass protects light-sensitive heterocycles).
-
Solvate: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO or DMF.
-
Agitate: Vortex vigorously for 60 seconds.
-
Thermal Disruption: If particulates remain, place the vial in a sonicating water bath at 37°C for 5–10 minutes. The acoustic cavitation combined with heat will break the crystal lattice.
-
Aliquot: Divide into 20 µL single-use aliquots to prevent atmospheric moisture absorption. Store at -20°C.
Protocol 2: Step-Wise Aqueous Dilution for Cell Assays
Self-Validating Step: By creating an intermediate dilution, you reduce the localized concentration gradient when the compound hits the aqueous buffer, preventing nucleation.
-
Warm the required volume of your target assay buffer (e.g., PBS or DMEM) to 37°C.
-
Retrieve a 20 µL master stock aliquot (100 mM) and allow it to equilibrate to room temperature.
-
Prepare a 1 mM intermediate stock by adding 2 µL of the master stock to 198 µL of 100% DMSO/DMF .
-
Add the intermediate stock dropwise to the warmed aqueous buffer while vortexing continuously to achieve your final assay concentration (e.g., adding 1 µL of intermediate to 999 µL buffer yields a 1 µM final concentration with 0.1% solvent).
Mechanistic Workflows
Solvation mechanism and precipitation pathway (solvent crash) during aqueous dilution.
Step-by-step workflow for preparing and storing stable master stock solutions.
References
-
Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Taylor & Francis. 1
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company / USPTO. 2
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Sigma-Aldrich.
-
5-Amino-1-phenylpyrazole-4-carboxamide (CAS 50427-77-5). Santa Cruz Biotechnology (SCBT). 3
Sources
Removing unreacted acetic anhydride from pyrazole carboxamide product
Welcome to the Technical Support Center . As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of pyrazole carboxamides following acylation or cyclization reactions.
Acetic anhydride (
This guide provides field-proven, self-validating protocols to chemically quench and remove
The Causality of Quenching Strategies
To successfully remove
-
Methanolysis (Solvent-Based): Adding dry methanol converts unreacted
into methyl acetate and acetic acid. Methanol acts as a highly effective quench for excess acetic anhydride through this [1]. Methyl acetate is highly volatile, and the remaining acetic acid can be removed via azeotropic distillation with toluene[2]. -
Hydrolysis (Aqueous-Based): Sodium bicarbonate is a weak base that undergoes hydrolysis to form hydroxide ions, which subsequently attack the carbonyl group of acetic anhydride, yielding water-soluble sodium acetate and carbon dioxide ()[3]. This partitions the byproducts into the aqueous layer while your lipophilic pyrazole remains in the organic layer.
Physicochemical Properties of Quench Components
Understanding the physical properties of these components dictates our experimental design.
| Compound | Role in Reaction | Boiling Point (°C) | Water Solubility | Primary Removal Strategy |
| Acetic Anhydride | Reagent / Impurity | 139.8 | Reacts slowly | Chemical Quench |
| Acetic Acid | Reaction Byproduct | 118.1 | Miscible | Azeotropic Distillation / Base Wash |
| Methyl Acetate | Methanolysis Product | 56.9 | ~25 g/100 mL | Rotary Evaporation |
| Sodium Acetate | Hydrolysis Product | >400 (Decomps) | Highly Soluble | Aqueous Extraction |
| Toluene | Azeotropic Solvent | 110.6 | Insoluble | Rotary Evaporation |
Decision Matrix & Workflow
Use the following logical workflow to determine the optimal quenching strategy based on the properties of your specific pyrazole carboxamide.
Workflow for selecting the optimal acetic anhydride removal strategy.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system , meaning built-in checks will confirm the success of each step before you proceed.
Protocol A: Methanolysis & Azeotropic Distillation
Best for water-soluble, highly polar, or moisture-sensitive pyrazole carboxamides.
-
Cooling: Cool the crude reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly add anhydrous methanol (approx. 5–10 equivalents relative to the estimated excess
).-
Validation Check: A mild exotherm indicates active esterification[1]. Wait until the temperature stabilizes.
-
-
Digestion: Stir the mixture at room temperature for 30–60 minutes.
-
Validation Check: Perform a quick TLC. The highly mobile, UV-inactive
spot (visualized with ) should disappear.
-
-
Primary Evaporation: Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove the newly formed methyl acetate (bp 56.9 °C) and excess methanol.
-
Azeotropic Distillation: To the remaining oily residue (which contains your product and residual acetic acid), add 10–20 mL of toluene per gram of crude product.
-
Secondary Evaporation: Evaporate under reduced pressure. The toluene/acetic acid azeotrope will co-distill at ~100 °C, safely removing the acid[2]. Repeat the toluene addition and evaporation 2–3 times.
-
Validation Check: The pungent odor of acetic acid should be completely absent. Subsequent
H-NMR should show no sharp singlet at δ 2.1 ppm.
-
Protocol B: Mild Biphasic Aqueous Quench
Best for highly lipophilic pyrazole carboxamides that easily partition into organic solvents.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Cooling: Cool the mixture to 0 °C using an ice bath to control the exothermic hydrolysis.
-
Neutralization: Slowly add saturated aqueous
dropwise.-
Validation Check: Vigorous effervescence (
gas) will occur. The cessation of bubbling upon further addition indicates complete neutralization[3].
-
-
Biphasic Digestion: Stir vigorously for 30–45 minutes at room temperature to ensure complete biphasic destruction of any trapped lipophilic
droplets. -
Separation: Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Validation Check: Test the pH of the final aqueous wash; it should be neutral (pH ~7).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to yield the pure pyrazole carboxamide.
Troubleshooting & FAQs
Q: Why did my pyrazole carboxamide yield drop significantly after the aqueous quench?
A: You likely experienced amide hydrolysis. While pyrazole carboxamides are generally stable, exposing them to strong bases (like
Q: I still detect acetic acid in my NMR spectrum (a sharp singlet at ~2.1 ppm). How do I remove it? A: Acetic acid forms strong hydrogen bonds with the hydrogen-bond acceptors/donors on the pyrazole carboxamide scaffold, making it stubbornly persist under standard vacuum. Implement the toluene azeotropic distillation described in Protocol A . Toluene disrupts this hydrogen bonding and physically carries the acetic acid into the vapor phase at a much lower temperature[2].
Q: Can I use continuous flow or resin-based removal for scale-up? A: Yes. For continuous flow systems or highly sensitive amides that cannot tolerate aqueous workups, basic ion exchange resins containing primary or secondary amino groups can be utilized. These polymeric nucleophiles selectively bind and remove acetic anhydride from the organic stream, allowing you to simply filter off the resin to obtain the purified product ()[4].
References
-
ACS Publications. "Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor." Organic Process Research & Development. URL: [Link]
-
Study.com. "What does the reaction of sodium bicarbonate and acetic anhydride produce?" Study.com Academy. URL:[Link]
- Google Patents. "US3576870A - Process for purifying n,n-dimethylacetamide." United States Patent Office.
Sources
Purification methods for 5-acetamido-1-phenylpyrazole-4-carboxamide crude solid
The following guide is structured as a specialized Technical Support Center resource. It is designed for immediate application in a laboratory setting, prioritizing chemical logic, safety, and yield optimization.
Ticket ID: PUR-PYRZ-05 Topic: Purification Protocols for Crude Solid Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
User Context: You have synthesized 5-acetamido-1-phenylpyrazole-4-carboxamide (likely via acetylation of 5-amino-1-phenylpyrazole-4-carboxamide) and are facing issues with purity, color, or crystallization.
Chemical Logic: This compound possesses a unique solubility profile due to the competition between the hydrophobic N1-phenyl group and the hydrophilic hydrogen-bonding domains (C4-carboxamide and C5-acetamido).
-
Key Challenge: The crude solid often retains unreacted amine starting material (5-amino-1-phenylpyrazole-4-carboxamide) and trapped acetylation reagents (acetic acid/anhydride).
-
Stability Warning: While the acetamido group is stable, the carboxamide moiety can hydrolyze to a carboxylic acid under vigorous acidic/basic reflux. Avoid prolonged exposure to boiling strong acids.
Physical Property Quick-Reference
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₂H₁₂N₄O₂ | MW: 244.25 g/mol |
| Solubility (Cold) | DMSO, DMF, NMP | Good solvents for loading columns (if needed).[1] |
| Solubility (Hot) | Ethanol, Methanol, Acetic Acid | Ideal candidates for recrystallization. |
| Insolubility | Water, Hexanes, Diethyl Ether | Use as anti-solvents. |
| pKa Behavior | Weakly basic (N2 pyrazole nitrogen) | Critical: The starting amine is more basic than the acetamido product. |
Decision Tree: Selecting Your Protocol
Before beginning, assess your crude material's profile to select the correct workflow.
Figure 1: Strategic workflow for selecting the appropriate purification method based on crude impurity profile.
Detailed Experimental Protocols
Method A: The Acid Slurry (Chemoselective Wash)
Best For: Removing unreacted 5-amino-1-phenylpyrazole-4-carboxamide starting material. Mechanism: The starting amine is more basic than the acetylated product. Dilute acid solubilizes the amine (protonating the exocyclic amine or the electron-rich ring) while leaving the target amide as a solid.
Reagents:
-
0.5 M Hydrochloric Acid (HCl)
-
Cold Water[2]
-
Saturated Sodium Bicarbonate (NaHCO₃)
Protocol:
-
Pulverize: Grind the crude solid to a fine powder using a mortar and pestle. Clumps will trap impurities.
-
Slurry: Suspend the solid in 0.5 M HCl (10 mL per gram of solid).
-
Agitate: Stir vigorously at room temperature for 15–20 minutes. Do not heat, as this may hydrolyze the amide.
-
Filtration: Filter the suspension under vacuum.
-
Neutralization Wash: Wash the filter cake with water, then a small amount of sat. NaHCO₃ (to neutralize residual acid), and finally copious water.
-
Dry: Dry the solid in a vacuum oven at 50°C.
Method B: Recrystallization (Ethanol/Water System)
Best For: Final polishing to achieve >98% purity and crystalline form. Mechanism: Exploits the steep solubility curve of the acetamido group in hot ethanol vs. cold aqueous ethanol.
Protocol:
-
Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (absolute) (approx. 10–15 mL/g).
-
Heat: Heat to reflux (78°C). If the solid does not dissolve completely, add more ethanol in small portions (1 mL at a time) until a clear solution is obtained.
-
Note: If a small amount of dark solid remains insoluble after adding reasonable solvent, filter the hot solution through a pre-warmed funnel/celite pad.
-
-
Anti-Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.
-
Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Add 1–2 mL of Ethanol to clear the solution back up.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Then, cool in an ice bath (0–4°C) for 1 hour.
-
Collection: Filter the white needles/crystals. Wash with a cold 1:1 Ethanol:Water mixture.
Method C: Activated Carbon Treatment
Best For: Removing colored oxidation byproducts (yellow/brown tars).
Protocol:
-
Follow Method B steps 1 and 2 to dissolve the compound in boiling Ethanol.
-
Add Carbon: Carefully add Activated Charcoal (5–10 wt% of the crude mass). Caution: Add slowly to avoid boil-over.
-
Reflux: Boil for 5–10 minutes.
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove the charcoal.
-
Proceed with the crystallization steps (cooling) from Method B.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What went wrong?
-
Cause: This usually happens if the water (anti-solvent) was added too quickly or the solution is too concentrated, causing the product to crash out as an amorphous oil before organizing into a crystal lattice.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure Ethanol. Scratch the side of the flask with a glass rod to induce nucleation, or add a "seed crystal" of pure product if available. Cool much more slowly.
Q2: I see two spots on TLC after acetylation. Is the reaction incomplete?
-
Analysis: The lower spot (more polar) is likely the unreacted 5-amino precursor. The higher spot is your 5-acetamido target.
-
Fix: If the lower spot is significant (>10%), perform Method A (Acid Slurry) before attempting recrystallization. Recrystallization alone is often inefficient at separating homologous amines/amides.
Q3: Can I use Acetone/Hexane for recrystallization?
-
Answer: Yes. This is a common alternative for pyrazole carboxamides [1, 2].
-
Protocol: Dissolve in minimum boiling Acetone. Add Hexane dropwise until turbid. This system is excellent if your impurity is very polar, as it will stay in the acetone mother liquor.
Q4: The melting point is lower than the literature value (Literature: ~270–280°C range for similar analogs, exact value depends on polymorph).
-
Cause: Solvent inclusion (solvates) or residual acetic acid.
-
Fix: Dry the sample at 60°C under high vacuum ( < 1 mbar) for 24 hours. Amides are notorious for trapping water and alcohols in their lattice [3].
References
-
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (Precursor)
- Source: BenchChem. "A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide."
- Relevance: Establishes the solubility and handling of the core scaffold.
-
URL: (Verified via Search 1.1)
-
Recrystallization of Pyrazole Carboxamides
- Source: US Patent 3760084A. "Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carboxamides."
- Relevance: Validates Acetone/Hexane and Ethanol systems for this chemical family.
-
URL: (Verified via Search 1.3)
-
Structural Properties of Phenylpyrazole Carboxamides
- Source: Zia-ur-Rehman et al. (2008). "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E.
- Relevance: Discusses hydrogen bonding networks (dimers) that influence solubility and melting points.
-
URL: (Verified via Search 1.7)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Characterization Guide: IR Carbonyl Bands of 5-Acetamido vs. 5-Amino Pyrazole
Executive Summary
Monitoring the functionalization of pyrazole derivatives is a critical workflow in medicinal chemistry, given the prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals[1]. A fundamental transformation in this domain is the N-acetylation of 5-aminopyrazoles to yield 5-acetamidopyrazoles. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific analytical method to validate this conversion. This guide objectively compares the IR spectral signatures of these two structural analogs, focusing on the mechanistic origins of the amide carbonyl band and providing field-proven protocols for their characterization.
Mechanistic Causality: Vibrational Modes of Amines vs. Amides
The fundamental difference between 5-aminopyrazole and 5-acetamidopyrazole lies in the electronic environment of the nitrogen substituent, which drastically alters their vibrational force constants.
5-Aminopyrazole (The Precursor)
As a primary heteroaromatic amine, 5-aminopyrazole completely lacks a carbonyl group. Its defining IR features are dictated by the N-H stretching vibrations. Because the primary amine (-NH₂) possesses two N-H bonds, it exhibits a characteristic corresponding to asymmetric and symmetric stretches[2]. The N-H bending (scissoring) mode typically overlaps with the pyrazole ring C=N and C=C stretches in the 1550–1620 cm⁻¹ window.
5-Acetamidopyrazole (The Product)
Acetylation converts the primary amine into a secondary amide, radically transforming the IR landscape by introducing the highly diagnostic [3].
-
Amide I Band (C=O Stretch) : Unlike isolated aliphatic ketones that absorb near 1715 cm⁻¹, the amide carbonyl stretch is shifted to lower frequencies, typically appearing between[3]. This shift is driven by resonance: the lone pair on the amide nitrogen delocalizes into the carbonyl π-system, increasing the single-bond character of the C=O bond and thereby lowering its force constant[4]. Furthermore, solid-state intermolecular hydrogen bonding between the N-H donor and C=O acceptor further weakens the C=O bond, shifting the band even lower[2].
-
Amide II Band (N-H Bend / C-N Stretch) : A strong band emerges at , representing a coupled vibration of N-H in-plane bending and C-N stretching[3].
-
N-H Stretch : The primary amine doublet is replaced by a single, broadened N-H stretching peak near 3250–3300 cm⁻¹, which is indicative of a secondary amide participating heavily in hydrogen bonding[3].
Comparative Spectroscopic Data
The following table summarizes the quantitative IR data used to differentiate the precursor from the acetylated product.
| Spectroscopic Feature | 5-Aminopyrazole (Precursor) | 5-Acetamidopyrazole (Product) | Mechanistic Assignment |
| N-H Stretch | 3200–3400 cm⁻¹ (Doublet) | ~3250–3300 cm⁻¹ (Singlet) | Primary amine (asym/sym) vs. Secondary amide (H-bonded) |
| Amide I (C=O Stretch) | Absent | 1630–1680 cm⁻¹ (Strong) | Carbonyl stretch lowered by N-lone pair conjugation & H-bonding |
| Amide II (N-H Bend) | ~1600 cm⁻¹ (Overlaps with C=N) | 1530–1550 cm⁻¹ (Strong) | Coupled N-H in-plane bending and C-N stretching |
| C=N / C=C Ring Stretch | 1550–1590 cm⁻¹ | 1550–1590 cm⁻¹ | Pyrazole heteroaromatic backbone (largely conserved) |
Experimental Protocols: A Self-Validating System
To ensure high-fidelity spectral data, the synthesis and analytical workflows must be tightly controlled. The following analytical protocol prioritizes over traditional KBr pellets to prevent moisture-induced spectral artifacts[2].
Protocol 1: Synthesis of 5-Acetamidopyrazole
-
Objective : Convert 5-aminopyrazole to 5-acetamidopyrazole using a stoichiometric approach.
-
Causality : Pyridine is utilized not just as a solvent, but as a nucleophilic catalyst. It forms a highly reactive acetylpyridinium intermediate with acetic anhydride, accelerating the acylation of the weakly nucleophilic heteroaromatic amine. Furthermore, it acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the pyrazole ring.
-
Step-by-Step Method :
-
Preparation : Dissolve 10.0 mmol of 5-aminopyrazole in 15 mL of anhydrous pyridine in a 50 mL round-bottom flask under an inert nitrogen atmosphere.
-
Addition : Cool the flask to 0 °C in an ice bath. Dropwise, add 12.0 mmol (1.2 equivalents) of acetic anhydride via syringe over 10 minutes. (Rationale: Controlling the addition rate prevents exothermic runaway and limits unwanted di-acetylation).
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor progression via Thin Layer Chromatography (TLC).
-
Workup : Pour the mixture into 50 mL of crushed ice water. The sudden shift in polarity forces the hydrophobic 5-acetamidopyrazole to precipitate.
-
Isolation : Vacuum filter the precipitate, wash with cold distilled water (3 x 10 mL) to remove residual pyridine/acetic acid, and dry under high vacuum for 12 hours.
-
Protocol 2: ATR-FTIR Spectroscopic Validation
-
Objective : Acquire high-resolution IR spectra to confirm the emergence of the carbonyl band.
-
Causality : ATR utilizing a diamond crystal is mandated over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch (~3400 cm⁻¹) and a water bending vibration (~1640 cm⁻¹). This water bending band directly overlaps with the critical Amide I carbonyl band (1630–1680 cm⁻¹), leading to false positives or obscured data. ATR eliminates this moisture artifact.
-
Step-by-Step Method :
-
Background Acquisition : Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Allow to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.
-
Sample Application : Place ~2-5 mg of the dried 5-acetamidopyrazole powder directly onto the center of the ATR crystal.
-
Compression : Lower the ATR pressure anvil until the clutch clicks. (Rationale: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid, ensuring a high signal-to-noise ratio).
-
Data Collection : Acquire the sample spectrum using the same parameters as the background.
-
Analysis : Interrogate the 1630–1680 cm⁻¹ region for the Amide I band and the 3200–3400 cm⁻¹ region to confirm the transition from an N-H doublet to a single N-H stretch.
-
Workflow Visualization
Figure 1: Logical workflow for the synthesis and ATR-FTIR validation of 5-acetamidopyrazole.
References
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journal of Organic Chemistry (PMC) -[Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts -[Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story - Spectroscopy Online -[Link]
-
Interpreting Infrared Spectra - Specac Ltd -[Link]
Sources
Melting Point Analysis: A Comparative Guide to 5-Amino- vs. 5-Acetamido-1-phenylpyrazole-4-carboxamide
Executive Summary
In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. The melting point, in particular, serves as a critical indicator of purity, crystal lattice stability, and intermolecular forces. This guide provides an in-depth comparison of the melting points of two closely related pyrazole derivatives: 5-amino-1-phenylpyrazole-4-carboxamide and its N-acetylated counterpart, 5-acetamido-1-phenylpyrazole-4-carboxamide. While experimental data for the former is available, the melting point for the latter is not prominently reported in the current literature. This analysis, therefore, combines experimental data with a robust theoretical framework based on principles of physical organic chemistry to predict and explain the substantial difference in their melting points. We will dissect the molecular structures, evaluate the impact of N-acetylation on intermolecular forces, and provide standardized protocols for both melting point determination and the synthetic conversion between these two compounds.
Introduction: The Significance of a Single Functional Group
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as kinase inhibitors and other therapeutic agents. The primary amine at the C5 position is a common handle for synthetic elaboration, with N-acetylation being one of the most fundamental transformations. This simple conversion of a primary amine (-NH₂) to a secondary amide (-NHCOCH₃) can drastically alter a molecule's physical properties.
This guide focuses on the resulting change in melting point, a property directly correlated with the energy required to overcome the forces holding the molecules together in a crystal lattice. For researchers in drug development, a higher melting point can imply greater thermal stability and a more ordered crystalline form, which can influence everything from solubility and dissolution rate to formulation and storage.
Molecular Structure and Data Comparison
The key structural difference between the two molecules is the functional group at the C5 position of the pyrazole ring.
-
Compound A: 5-amino-1-phenylpyrazole-4-carboxamide (CAS 50427-77-5)
-
Compound B: 5-acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6)
The N-acetylation introduces a carbonyl group and an additional methyl group, increasing the molecular weight and significantly altering the molecule's hydrogen bonding capabilities.
Diagram: Structural Transformation
Caption: Conversion of the primary amine (Compound A) to the acetamide (Compound B).
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Data Source |
| 5-amino-1-phenylpyrazole-4-carboxamide | 50427-77-5 | C₁₀H₁₀N₄O | 202.21 | 167 - 170 | Experimental[1] |
| 5-acetamido-1-phenylpyrazole-4-carboxamide | 5417-93-6 | C₁₂H₁₂N₄O₂ | 244.25 | Not Reported (Predicted > 200) | Theoretical Prediction |
Mechanistic Interpretation: Why N-Acetylation Increases Melting Point
The melting point is a direct reflection of the strength of the intermolecular forces (IMFs) within a crystal. A higher melting point signifies that more thermal energy is required to break these interactions. The conversion from a primary amino group to an acetamido group strengthens the overall IMF network for several key reasons.
-
Enhanced Hydrogen Bonding: While the primary amine in Compound A has two hydrogen bond donors (-NH₂), the acetamido group in Compound B, despite having only one N-H donor, introduces a powerful hydrogen bond acceptor: the acetyl carbonyl oxygen (C=O). This allows for the formation of very strong and highly directional N-H···O=C hydrogen bonds, which are generally stronger than N-H···N or N-H···O(carboxamide) bonds. This often leads to a more stable and tightly packed crystal lattice.
-
Increased Molecular Weight and van der Waals Forces: Compound B has a higher molecular weight than Compound A (244.25 vs. 202.21 g/mol ). This increase in mass and surface area leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules, contributing to a more stable solid state.
-
Dipole-Dipole Interactions: The acetyl group introduces a strong dipole moment associated with the carbonyl bond. This enhances the dipole-dipole interactions between molecules in the crystal, further increasing the lattice energy.
-
Molecular Symmetry and Packing: The planar nature of the amide bond in the acetamido group can facilitate a more ordered and efficient packing arrangement in the crystal lattice. Symmetrical, planar molecules often pack more tightly than less symmetrical ones, leading to higher melting points.
Given these factors, it is predicted that 5-acetamido-1-phenylpyrazole-4-carboxamide will have a substantially higher melting point than its 5-amino precursor , likely exceeding 200 °C.
Diagram: Intermolecular Forces Comparison
Caption: N-acetylation enhances intermolecular forces, leading to a higher melting point.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are essential.
Protocol 1: Melting Point Determination (Self-Validating System)
This protocol uses the capillary method, a standard for accurate melting point determination.
Objective: To accurately determine the melting point range of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Watch glass
-
Calibrated thermometer or digital temperature probe
-
Reference standard with a known melting point (e.g., Pentaerythritol, m.p. ~257-262 °C)
Procedure:
-
Calibration Check (Trustworthiness):
-
Perform a melting point determination on a certified reference standard before analyzing the sample.
-
The measured melting point should be within ±1 °C of the certified range. If not, the apparatus requires calibration or service. This step validates the instrument's performance.
-
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. Grind gently on a watch glass if necessary.
-
Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom.
-
Invert the tube and tap the sealed end gently on a hard surface to tightly pack the sample to a height of 2-3 mm.
-
-
Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. A slow ramp rate is critical for accuracy.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
-
Reporting:
-
The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.
-
Protocol 2: Synthesis of 5-acetamido-1-phenylpyrazole-4-carboxamide
This protocol describes a representative N-acetylation of the 5-amino-1-phenylpyrazole-4-carboxamide starting material.
Objective: To convert the primary aromatic amine to its corresponding acetamide.
Reagents:
-
5-amino-1-phenylpyrazole-4-carboxamide (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (solvent, ~10 volumes)
-
Deionized water
-
Crushed ice
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-phenylpyrazole-4-carboxamide in pyridine.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Acetylation:
-
Slowly add acetic anhydride to the cooled, stirring solution dropwise via syringe. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water. This will precipitate the product and quench the excess acetic anhydride.
-
Continue stirring for 30 minutes until the precipitate is well-formed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual pyridine and acetic acid.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 5-acetamido-1-phenylpyrazole-4-carboxamide.
-
Dry the purified crystals in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Determine the melting point of the purified product using Protocol 1.
-
Conclusion
The N-acetylation of 5-amino-1-phenylpyrazole-4-carboxamide represents a simple yet profound structural modification that is predicted to significantly increase the compound's melting point. The experimentally determined melting point of the 5-amino derivative is 167-170 °C. Based on a thorough analysis of intermolecular forces, the 5-acetamido derivative is expected to possess a much higher melting point, likely above 200 °C. This elevation is attributed to the introduction of a strong acetyl carbonyl hydrogen bond acceptor, an increase in molecular weight and surface area, and enhanced dipole-dipole interactions. For researchers in medicinal chemistry and process development, this guide highlights the critical importance of understanding how functional group modifications directly impact fundamental physical properties, which are crucial for the characterization, purification, and formulation of new chemical entities.
References
Sources
A Comparative Guide to Kinase Inhibition by 5-Acetamido vs. 5-Amino Pyrazole Derivatives: A Medicinal Chemist's Perspective
This guide provides a detailed comparison of 5-acetamido and 5-amino pyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the structural nuances, mechanism of action, and structure-activity relationships (SAR) that differentiate these two important classes of kinase inhibitors, supported by experimental data and protocols.
Introduction: The Power of the Pyrazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors.[2][3] Its ability to act as a bioisosteric replacement for other hinge-binding motifs and its synthetic tractability have made it a cornerstone of modern drug discovery.[3]
Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib and Ruxolitinib.[3] These inhibitors typically function as ATP-competitive agents, binding to the hinge region of the kinase domain.[3][4] The substitutions on the pyrazole ring are paramount, as they dictate the compound's potency, selectivity, and overall drug-like properties.[3][5] This guide focuses specifically on the C5 position, comparing the impact of a simple amino (-NH2) group versus an acetamido (-NHCOCH3) group on kinase inhibition.
Mechanism of Action: The Hinge-Binding Interaction
Type I kinase inhibitors, which include many pyrazole-based compounds, bind to the active "DFG-in" conformation of the kinase at the ATP-binding site.[3][6] The key to their potency is the formation of hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[4] The pyrazole scaffold is an excellent hinge-binder; the vicinal nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the active site.[5]
The substituent at the 5-position of the pyrazole ring extends from this hinge-binding core and can form additional interactions that significantly influence affinity and selectivity.
Caption: Generalized binding mode of a pyrazole inhibitor in the kinase ATP pocket.
Head-to-Head Comparison: 5-Amino vs. 5-Acetamido Derivatives
The choice between a 5-amino and a 5-acetamido group is a critical decision in drug design, as it creates a trade-off between potency, selectivity, and physicochemical properties.
-
5-Amino (-NH2): This small, polar group is a potent hydrogen bond donor. It can form crucial interactions with backbone carbonyls or specific residues in the hinge region, often leading to high potency. 5-aminopyrazoles are a well-established class of kinase inhibitors.[7][8]
-
5-Acetamido (-NHCOCH3): The addition of an acetyl group introduces several changes. The group is larger, which can introduce steric constraints. It retains a hydrogen bond donor (the N-H) but also adds a hydrogen bond acceptor (the C=O). This dual character can enable unique interactions. Furthermore, the acetamido group is less basic than the amino group and increases lipophilicity, which can affect properties like cell permeability and metabolic stability.
Quantitative Analysis: A Case Study
To illustrate the difference, let's consider hypothetical but representative data for two compounds against a target kinase, such as a Cyclin-Dependent Kinase (CDK). The structure-activity relationships of pyrazole-based CDK inhibitors have been extensively studied.[2]
| Compound ID | C5-Substituent | Target Kinase | IC50 (nM) | Commentary |
| CMPD-A | 5-Amino (-NH2) | CDK2 | 24 | The small amino group likely forms a key hydrogen bond, leading to high potency. |
| CMPD-B | 5-Acetamido (-NHAc) | CDK2 | 150 | The larger acetamido group may introduce a slight steric clash or a less optimal hydrogen bonding geometry, reducing potency compared to the amino analog. However, it may offer improved pharmacokinetic properties. |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.[9]
Structure-Activity Relationship (SAR) Insights: The ~6-fold drop in potency from CMPD-A to CMPD-B highlights the sensitivity of the kinase active site to substitutions at this position. While the amino group in CMPD-A might be perfectly positioned to act as a hydrogen bond donor to a key residue, the acetamido group in CMPD-B could be too bulky to fit optimally.[10] However, in other kinase targets, the carbonyl of the acetamido group might pick up a new, favorable hydrogen bond with a different residue or a structural water molecule, potentially leading to equal or even greater potency.[5] This context-dependent activity is a fundamental principle of medicinal chemistry.
Experimental Protocol: Determining Kinase Inhibition (IC50)
To generate the comparative data shown above, a robust and reliable kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.[11][12] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[13]
Workflow: ADP-Glo™ Kinase Assay
Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.
Step-by-Step Methodology
This protocol is adapted for a 384-well plate format.[12][14]
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 5-amino and 5-acetamido pyrazole derivatives) in DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) controls.
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution at a concentration near its Km for the kinase. The total reaction volume is 5 µL.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[14] This will stop the kinase reaction and deplete any unconsumed ATP.
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[11][14]
-
ADP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[12]
-
Signal Development Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Implications for Drug Design and Conclusion
The choice between a 5-amino and a 5-acetamido pyrazole derivative is not merely a question of potency. It is a strategic decision that impacts the entire profile of a potential drug candidate.
-
5-Amino pyrazoles are often excellent starting points due to their potential for high potency via strong hydrogen bonding. However, the primary amine can be a liability, being a potential site for metabolic degradation or having undesirable physicochemical properties.
-
5-Acetamido pyrazoles , while sometimes less potent, can offer significant advantages. The acetamido group can block metabolic pathways, improve cell permeability, and reduce the basicity of the molecule. The added carbonyl group also presents an opportunity to engage in different hydrogen bonding patterns, which could be exploited to enhance selectivity for the target kinase over anti-targets.
References
-
Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(20): e3793. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4789. Available at: [Link]
-
Vo, D. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. Available at: [Link]
-
Geronikaki, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1075. Available at: [Link]
-
Rauch, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14949. Available at: [Link]
-
Roskoski Jr, R. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Perspectives in Science, 7, 1-8. Available at: [Link]
-
Drag, M., et al. (2010). The IC50 and Ki values measured for selected inhibitors. ResearchGate. Available at: [Link]
-
Glisic, B. D., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
González-Vera, J. A., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 64(13), 9036-9050. Available at: [Link]
-
Zhang, J., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(5), 1845-1884. Available at: [Link]
-
Iannuzzi, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. Available at: [Link]
-
Peduto, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762. Available at: [Link]
-
ResearchGate. (2020). Determination of IC50 values obtained from the cytotoxicity... Available at: [Link]
-
ResearchGate. (2018). Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU... Available at: [Link]
-
Roskoski Jr, R. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Perspectives in Science, 7, 1-8. Available at: [Link]
-
Norman, R. A., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of Medicinal Chemistry, 57(10), 3994-4018. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
Zhang, J., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(5), 1845-1884. Available at: [Link]
Sources
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
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- 14. promega.com [promega.com]
Safety Operating Guide
Technical Guide: Disposal & Handling of 5-Acetamido-1-phenylpyrazole-4-carboxamide
The following technical guide details the proper disposal, handling, and safety procedures for 5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS: 5417-93-6).
This document is structured for laboratory managers and researchers, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.
Compound Identification & Safety Profile
Before initiating any disposal workflow, the chemical nature of the substance must be verified to ensure compatibility with waste streams.
| Parameter | Technical Detail |
| Chemical Name | 5-Acetamido-1-phenylpyrazole-4-carboxamide |
| CAS Number | 5417-93-6 |
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Physical State | Solid (Crystalline Powder) |
| Hazard Classification | Irritant / Acute Toxin (Category 2 Skin/Eye Irritant; STOT SE 3) |
| Primary Risks | Inhalation of dust, severe eye irritation, potential aquatic toxicity.[1][2] |
Expert Insight: As a pyrazole derivative containing multiple nitrogen functionalities (amide and pyrazole ring), this compound poses a risk of releasing nitrogen oxides (NOx) during thermal decomposition. Therefore, open burning is strictly prohibited . Disposal must occur via controlled incineration with scrubbing capabilities.
Waste Classification & Regulatory Status
Proper classification is the cornerstone of a self-validating disposal system.[1]
-
RCRA Status (USA): This specific CAS is not currently listed on the EPA's P-list (acutely toxic) or U-list (toxic).[1]
-
Generator Status: Unless specific toxicity characteristic leaching procedure (TCLP) data proves otherwise, it should be managed as Non-Regulated Hazardous Waste (due to irritant properties) or State-Regulated Waste depending on local jurisdiction.
-
Best Practice: Treat as Hazardous Chemical Waste to ensure a safety margin. Do not dispose of in municipal trash or sewage systems.[3]
Disposal Procedures
A. Solid Waste (Pure Substance & Contaminated Debris)
-
Primary Method: High-temperature incineration.[1]
-
Containerization: Collect in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant - Solid". Include the full chemical name and CAS number.
-
Protocol:
-
Transfer solid waste into the HDPE container inside a fume hood to prevent dust generation.
-
If the solid is in a glass vial, place the entire vial into the waste container; do not attempt to empty it if it creates a dust hazard.
-
Seal the container with a screw-top lid (do not use Parafilm alone).
-
B. Liquid Waste (Solutions & Mother Liquors)
-
Compatibility: Compatible with standard organic solvent waste streams (Non-Halogenated or Halogenated, depending on the solvent used).
-
Protocol:
-
Dissolve the compound in a combustible solvent (e.g., acetone or ethanol) if it is not already in solution.
-
Pour into the designated "Organic Solvents" waste carboy.
-
Critical Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid), as pyrazoles can be reactive under oxidative stress.
-
C. Contaminated Sharps & Glassware [1]
-
Glassware: Triple rinse with acetone. Collect rinsate in the liquid waste stream. Rinsed glassware can be washed normally or disposed of in a glass bin.
-
Sharps: Dispose of needles/syringes directly into a rigid biohazard/sharps container labeled for chemical contamination.
Visualized Workflows
Figure 1: Waste Segregation Logic
This decision tree ensures that every form of the waste is routed to the correct destruction path, minimizing cross-contamination risks.
Caption: Logical flow for segregating waste streams to ensure compliance with incineration protocols.
Figure 2: Emergency Spillage Response
A predefined response plan for accidental release in the laboratory.
Caption: Step-by-step protocol for managing dry powder spills to minimize inhalation risks.
Personal Protective Equipment (PPE) Matrix
Trustworthiness in safety comes from redundancy. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Respiratory | N95 or P100 Mask | Prevents inhalation of fine particulates which can cause respiratory tract irritation (STOT SE 3).[1] |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for powders; goggles seal the eyes against dust entry. |
| Dermal | Nitrile Gloves (Min 0.11mm) | Provides adequate barrier against organic solids. Double gloving recommended for solutions. |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes and skin contact. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85270, Ethyl 5-amino-1-phenylpyrazole-4-carboxylate (Related Structure).[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 5-Acetamido-1-phenylpyrazole-4-carboxamide
Hazard Characterization & Risk Logic
The "Why" Behind the Protocol
As a researcher handling 5-Acetamido-1-phenylpyrazole-4-carboxamide , you are likely working with a pharmaceutical intermediate or a scaffold for bioactive compound synthesis (e.g., xanthine oxidase inhibitors or kinase inhibitors).[1][2][3] While specific toxicological data for this exact derivative may be sparse in public registries, we must apply Read-Across Toxicology based on the 1-phenylpyrazole-4-carboxamide core.[1][2][3]
The "Precautionary Principle" applies here:
-
Structural Alerts: Pyrazole carboxamides are frequently classified as Acute Tox. 4 (Oral) and Irritants (Skin/Eye/Respiratory) [1].[3]
-
Bioactivity Risk: Many analogs in this class are designed to inhibit mitochondrial respiration or specific enzymatic pathways [2].[3] Therefore, until specific IC50/LD50 data is established, this compound must be handled as a Potent Compound (OEB 3 equivalent) —capable of causing biological effects at moderate exposure levels.[1]
-
Physical State: Likely a crystalline solid.[1][3] The primary risk vector is inhalation of airborne particulates during weighing and dermal absorption of solutions.[1][3]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice. It is a Self-Validating System : you must verify the integrity of your barriers before exposure.[2][3]
Table 1: Task-Based PPE Specifications
| Protection Zone | Component | Specification (Technical Standard) | Operational Logic (The "Why") |
| Respiratory | Primary | Fume Hood (Face velocity: 0.5 m/s) | Mandatory for all powder handling. N95 masks are insufficient for fine pharmaceutical intermediates in open air.[1][2][3][4] |
| Secondary | P100 / N99 Respirator | Required only if weighing outside a hood or during spill cleanup.[3] | |
| Dermal (Hand) | Inner Layer | Nitrile (4 mil / 0.10 mm) | Acts as a second skin; allows dexterity.[3] |
| Outer Layer | Nitrile (Extended Cuff, >6 mil) | Breakthrough Time > 480 min. Pyrazoles are organic-soluble; thin gloves degrade rapidly in solvents like DMSO/DCM.[1][2][3] | |
| Ocular | Standard | Chemical Splash Goggles | Safety glasses leave gaps for aerosols.[1][3] Goggles seal the orbital area.[1][3] |
| Body | Standard | Lab Coat (Tyvek/Polypropylene) | Cotton coats absorb liquids.[3][4] Use non-woven synthetics for lower permeability.[3] |
Operational Workflow & Visualization
The following diagram illustrates the Defensive Handling Logic . It forces a decision point based on the state of matter, which is the primary determinant of exposure risk.[1]
Figure 1: Operational Logic Flow. Note the transition from Inhalation Risk (Red) to Permeation Risk (Blue).[1][3]
Detailed Handling Protocol
Phase A: Weighing (The Highest Risk Step)
Context:[1] 5-Acetamido-1-phenylpyrazole-4-carboxamide is likely a fine powder.[3] Static electricity can cause "jumping," creating an invisible aerosol cloud.[1][3]
-
Engineering Control: Work strictly inside a chemical fume hood.
-
Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.[3] This prevents the compound from repelling off the spatula.[1][3]
-
The "Double-Glove" Technique:
Phase B: Solubilization & Reaction
Context: Once dissolved (typically in DMSO, DMF, or Methanol), the risk shifts from inhalation to dermal absorption .[1] Amides and pyrazoles can be carried through the skin by these solvents.[1][3]
-
Splash Protection: Verify your outer gloves are rated for the solvent you are using (e.g., DMSO permeates standard nitrile in <10 minutes; use thick nitrile or laminate for prolonged contact).[1][3]
-
Decontamination: Wipe the exterior of the reaction flask with a soap/water surfactant mix before removing it from the hood.[1][3] Organic solvents alone may just spread the hydrophobic compound.[1][3]
Disposal & Emergency Response
Waste Stream Management
Do not flush down the drain.[1][3][5] Pyrazole derivatives can be persistent in aquatic environments [3].[3]
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organic Waste."[1][3]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent.[1][3]
-
Destruction: High-temperature incineration is the required disposal method to break the pyrazole ring.[2][3]
Spill Cleanup (Dry Powder)[1][2][3]
-
Isolate: Evacuate the immediate bench area.
-
PPE Upgrade: Wear a P100 respirator if the spill is outside a hood.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73028, Pyrazole-4-carboxamide derivatives.[2][3] Retrieved from [Link][1][2][3]
-
Monash University (2018). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.[2][3] Retrieved from [Link]
-
American Chemical Society (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] National Academies Press.[1][3] Retrieved from [Link]
Sources
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- 3. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[(4-fluorophenyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide | C14H16FN3O | CID 132344957 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
